UH-AH 37
Description
Properties
IUPAC Name |
1-chloro-11-[2-(1-methylpiperidin-4-yl)acetyl]-5H-benzo[b][1,4]benzodiazepin-6-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O2.ClH/c1-24-11-9-14(10-12-24)13-19(26)25-18-8-3-2-5-15(18)21(27)23-17-7-4-6-16(22)20(17)25;/h2-8,14H,9-13H2,1H3,(H,23,27);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMTAKOZVGKPLGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2C(=CC=C4)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00152831 | |
| Record name | UH-AH 37 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00152831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120382-14-1 | |
| Record name | UH-AH 37 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120382141 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | UH-AH 37 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00152831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Synthesis of Oseltamivir (Tamiflu®)
Published: December 21, 2025
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Oseltamivir (B103847), marketed under the trade name Tamiflu®, is a cornerstone of antiviral therapy for influenza A and B viruses. Its discovery marked a significant advancement in the rational design of enzyme inhibitors. Oseltamivir is an orally administered prodrug that is converted in the body to its active form, oseltamivir carboxylate. This active metabolite is a potent and selective inhibitor of the neuraminidase enzyme, which is crucial for the release and spread of new viral particles from infected host cells. The synthesis of oseltamivir has been a significant focus of research, with the most common industrial route starting from shikimic acid, a natural product. This technical guide provides a comprehensive overview of the discovery of Oseltamivir, its mechanism of action as a neuraminidase inhibitor, and a detailed examination of two seminal synthetic routes: the initial synthesis from (-)-shikimic acid and a subsequent azide-free approach. This document includes detailed experimental protocols, quantitative data,
Preliminary Studies on GDC-0810: A Technical Guide
This document provides an in-depth overview of the preclinical data available for GDC-0810 (also known as Brilanestrant), a non-steroidal, orally bioavailable Selective Estrogen Receptor Degrader (SERD). GDC-0810 was developed as a therapeutic agent for estrogen receptor-positive (ER+) breast cancer. This guide is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the compound's mechanism of action, quantitative data from key experiments, and detailed experimental protocols.
Introduction and Mechanism of Action
GDC-0810 is a potent antagonist of Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ).[1] Its primary mechanism of action involves binding to ERα, which induces a distinct conformational change in the receptor.[2][3][4] This altered conformation marks the receptor for ubiquitination and subsequent degradation by the 26S proteasome.[1][2][3] By promoting the degradation of ERα, GDC-0810 effectively reduces the total cellular levels of the receptor, thereby inhibiting both estrogen-dependent and ligand-independent ER signaling pathways that are crucial for the proliferation of ER+ breast cancer cells.[4][5][6] Preclinical studies have demonstrated its efficacy in various models, including those resistant to tamoxifen (B1202) and those harboring common ESR1 mutations.[2][3][7]
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro and cellular assays, providing insights into the potency and selectivity of GDC-0810.
Table 1: In Vitro Binding and Activity
| Target/Assay | Species/System | Value | Unit | Reference |
|---|---|---|---|---|
| ERα Binding Affinity (IC₅₀) | Human, Cell-free | 6.1 | nM | [1][8] |
| ERβ Binding Affinity (IC₅₀) | Human, Cell-free | 8.8 | nM | [1] |
| ERα Degradation (EC₅₀) | Human, MCF-7 cells | 0.7 | nM | [1][8][9] |
| ER Antagonism (3xERE) (IC₅₀) | Human, MCF-7 cells | 2.0 | nM | [8][9] |
| MCF-7 Cell Viability (IC₅₀) | Human, MCF-7 cells | 2.5 | nM |[1][8][9] |
Table 2: Activity Against Mutant Estrogen Receptors
| Target/Assay | Species/System | Value | Unit | Reference |
|---|---|---|---|---|
| ERα Y537S Binding (IC₅₀) | Human, Cell-free | 5.5 | nM | [1] |
| ERα D538G Binding (IC₅₀) | Human, Cell-free | 5.4 | nM |[1] |
Table 3: Selectivity Profile (Cytochrome P450 Inhibition)
| Target | Species/System | Value | Unit | Reference |
|---|---|---|---|---|
| CYP1A2 Inhibition (IC₅₀) | Human | >20 | µM | [1] |
| CYP2D6 Inhibition (IC₅₀) | Human | >20 | µM | [1] |
| CYP3A4 Inhibition (IC₅₀) | Human | >20 | µM | [1] |
| CYP2C9 Inhibition (IC₅₀) | Human | 2.2 | µM | [1] |
| CYP2C19 Inhibition (IC₅₀) | Human | 3.3 | µM | [1] |
| CYP2C8 Inhibition (IC₅₀) | Human | <0.1 | µM |[1] |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the mechanism of action of GDC-0810 and a typical experimental workflow used to validate its activity.
Figure 1. GDC-0810 Mechanism of Action.
Figure 2. Western Blot Workflow for ERα Degradation.
Key Experimental Protocols
Detailed methodologies for the core assays used to characterize GDC-0810 are provided below.
This protocol is used to qualitatively and quantitatively assess the degradation of ERα protein in response to compound treatment.
-
Cell Culture: Plate MCF-7 breast cancer cells in appropriate culture dishes and allow them to adhere and grow to 70-80% confluency.
-
Compound Treatment: Treat the cells with GDC-0810 at various concentrations (e.g., 100 nM) for specified time points (e.g., 2, 4, 6 hours).[2] A vehicle control (e.g., DMSO) must be included.
-
Proteasome Inhibition (Control): For mechanism validation, pre-treat a set of cells with a 26S proteasome inhibitor, such as MG132 (e.g., 10 µM), for 1-2 hours before adding GDC-0810.[2][3]
-
Cell Lysis: Following treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Normalize protein amounts for all samples and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for ERα overnight at 4°C.
-
Incubate with a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.
This assay measures the effect of GDC-0810 on the viability and proliferation of ER+ breast cancer cells.
-
Cell Seeding: Seed MCF-7 cells in 96-well or 384-well plates at a predetermined density (e.g., 640 cells/well in a 384-well plate) in phenol (B47542) red-free RPMI medium supplemented with charcoal-stripped fetal bovine serum.[8] Allow cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution series of GDC-0810 in the appropriate cell culture medium. A typical range would be from 10 µM down to picomolar concentrations.
-
Treatment: Add the diluted compound to the cells. Include vehicle-only wells as a negative control and a positive control (e.g., fulvestrant) if applicable.
-
Incubation: Incubate the plates for an extended period, typically 5 to 7 days, to allow for effects on proliferation to become apparent.[8]
-
Viability Measurement: Assess cell viability using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Record the luminescence signal from each well. Normalize the data to the vehicle control (100% viability) and plot the results as a dose-response curve to calculate the IC₅₀ value.
This protocol evaluates the anti-tumor efficacy of GDC-0810 in a living organism.
-
Animal Model: Use immunocompromised mice (e.g., nude or NSG mice).
-
Hormone Supplementation: For ER+ models like MCF-7, supplement the animals with a slow-release 17β-estradiol pellet to support tumor growth.[7]
-
Tumor Implantation: Implant MCF-7 cells (either tamoxifen-sensitive or tamoxifen-resistant variants) subcutaneously into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth regularly using calipers. When tumors reach a specified average volume (e.g., 150-200 mm³), randomize the animals into treatment and control groups.[8]
-
Dosing: Administer GDC-0810 orally (p.o.) at various dose levels (e.g., 1-100 mg/kg/day).[8] The control group receives the vehicle solution. Treatment is typically continued for several weeks.
-
Efficacy Monitoring: Measure tumor volume and body weight two to three times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Endpoint and Analysis: The study may be concluded when tumors in the control group reach a predetermined size, or after a fixed duration. At the endpoint, tumors can be excised for pharmacodynamic analysis (e.g., Western blot for ERα levels). Compare the tumor growth inhibition between the treated and control groups to determine efficacy.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The selective estrogen receptor downregulator GDC-0810 is efficacious in diverse models of ER+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The selective estrogen receptor downregulator GDC-0810 is efficacious in diverse models of ER+ breast cancer | eLife [elifesciences.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The oral selective estrogen receptor degrader GDC-0810 (ARN-810) in postmenopausal women with hormone receptor-positive HER2-negative (HR + /HER2 −) advanced/metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 7. The selective estrogen receptor downregulator GDC-0810 is efficacious in diverse models of ER+ breast cancer - ProQuest [proquest.com]
- 8. hoelzel-biotech.com [hoelzel-biotech.com]
- 9. tandfonline.com [tandfonline.com]
An In-depth Technical Guide on the Biological Function and Activity of Geldanamycin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Geldanamycin (B1684428) is a naturally occurring benzoquinone ansamycin (B12435341) antibiotic that has garnered significant attention in the field of oncology for its potent antitumor activity.[1][2] This technical guide provides a comprehensive overview of the biological function and activity of Geldanamycin, with a focus on its mechanism of action as a potent inhibitor of Heat Shock Protein 90 (Hsp90). We delve into the signaling pathways modulated by Geldanamycin, present quantitative data on its activity, and provide detailed experimental protocols for key assays. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and cancer research.
Introduction
Geldanamycin was first isolated from the bacterium Streptomyces hygroscopicus.[1][3] While initially investigated for its antimicrobial properties, its potent anticancer capabilities were later discovered.[1][2] The primary mechanism underlying Geldanamycin's antitumor effects is its specific inhibition of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins.[2][4][5] By disrupting the Hsp90 machinery, Geldanamycin leads to the degradation of these client proteins, thereby interfering with critical cancer-promoting signaling pathways.[4][5] Despite its promising preclinical activity, the clinical development of Geldanamycin itself has been hampered by its hepatotoxicity and poor solubility.[6][7] This has led to the development of several analogs, such as 17-AAG (Tanespimycin) and 17-DMAG (Alvespimycin), with improved pharmacological profiles.[7]
Mechanism of Action
Geldanamycin exerts its biological effects by binding with high affinity to the N-terminal ATP-binding pocket of Hsp90.[5][6] This competitive inhibition of ATP binding prevents the conformational changes required for Hsp90's chaperone activity.[4] Consequently, Hsp90 client proteins, which are often mutated or overexpressed in cancer cells, are unable to be properly folded and stabilized.[2][4] This leads to their ubiquitination by E3 ubiquitin ligases, such as CHIP (Carboxy-terminus of Hsp70 Interacting Protein), and subsequent degradation by the 26S proteasome.[6][8]
The client proteins of Hsp90 are numerous and play critical roles in cell growth, proliferation, survival, and angiogenesis. Key examples include:
-
Receptor Tyrosine Kinases: HER2 (ERBB2), EGFR
-
Signaling Kinases: Raf-1, Akt, Cdk4
-
Transcription Factors: Mutant p53, HIF-1α
-
Chimeric Oncoproteins: Bcr-Abl
The degradation of these client proteins disrupts multiple oncogenic signaling pathways simultaneously, providing a multi-pronged attack on cancer cells.
Quantitative Data
The potency of Geldanamycin and its derivatives has been evaluated in numerous studies. The following tables summarize key quantitative data, including IC50 values against various cancer cell lines and dissociation constants (Kd) for Hsp90 binding.
Table 1: IC50 Values of Geldanamycin and its Derivatives in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Geldanamycin | Glioma cell lines | Glioma | 0.4 - 3 | [1] |
| Geldanamycin | Breast cancer cell lines | Breast Cancer | 2 - 20 | [1] |
| Geldanamycin | Small cell lung cancer lines | Lung Cancer | 50 - 100 | [1] |
| Geldanamycin | Ovarian cancer lines | Ovarian Cancer | 2000 | [1] |
| Geldanamycin | T-cell leukemia lines | Leukemia | 10 - 700 | [1] |
| Geldanamycin | Murine mesothelioma cell lines (AB1, AE17) | Mesothelioma | Low-nanomolar | [2] |
| Geldanamycin | Human mesothelioma cell lines (VGE62, JU77, MSTO-211H) | Mesothelioma | Low-nanomolar | [2] |
| Geldanamycin | NIH3T3 (non-cancerous murine fibroblast) | - | 59 | [2] |
| Geldanamycin | MCF-7 | Breast Cancer | 3510 | [4] |
| Geldanamycin | MDA-MB-231 | Breast Cancer | 140 | [4] |
| 17-(tryptamine)-17-demethoxygeldanamycin | MCF-7 | Breast Cancer | 105620 (µg/ml to nM conversion needed) | [9] |
| 17-(tryptamine)-17-demethoxygeldanamycin | HepG2 | Liver Cancer | 124570 (µg/ml to nM conversion needed) | [9] |
| 17-(5′-methoxytryptamine)-17-demethoxygeldanamycin | MCF-7 | Breast Cancer | 82500 (µg/ml to nM conversion needed) | [9] |
| 17-(5′-methoxytryptamine)-17-demethoxygeldanamycin | HepG2 | Liver Cancer | 114350 (µg/ml to nM conversion needed) | [9] |
Table 2: Binding Affinity of Geldanamycin for Hsp90
| Compound | Method | Cell Lysate | Kd (µM) | Reference |
| Geldanamycin | SPROX | MCF-7 | 1 (0.5h equilibration) | [5] |
| Geldanamycin | SPROX | MCF-7 | 0.03 (24h equilibration) | [5] |
| Geldanamycin | Not specified | Not specified | 1.215 | [10] |
| Geldanamycin | Filter binding assay | Not specified | 0.2 | [11] |
Signaling Pathways and Experimental Workflows
Geldanamycin-Induced Disruption of the Raf-1/MEK/ERK Signaling Pathway
Geldanamycin disrupts the Raf-1/MEK/ERK (MAPK) signaling pathway, which is a critical regulator of cell proliferation and survival.[12][13] Raf-1 is a key client protein of Hsp90.[12] Geldanamycin binding to Hsp90 leads to the destabilization and subsequent proteasomal degradation of Raf-1.[12][14] This prevents the activation of MEK and ERK, thereby inhibiting downstream signaling and cellular proliferation.[12][13]
Caption: Geldanamycin disrupts the Raf-1/MEK/ERK pathway by inhibiting Hsp90.
Experimental Workflow: Client Protein Degradation Assay
A common method to assess the activity of Hsp90 inhibitors is to measure the degradation of Hsp90 client proteins using Western blotting.
Caption: Workflow for assessing client protein degradation via Western blot.
Experimental Protocols
Protocol: Hsp90 Binding Assay (Fluorescence Polarization)
This protocol is adapted from a competitive binding assay using a FITC-labeled Geldanamycin probe.[15][16]
Materials:
-
Recombinant human Hsp90α N-terminal domain (NTD)
-
FITC-labeled Geldanamycin (FITC-GM)
-
Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.4, 150 mM NaCl, 5 mM MgCl2, 0.1% Triton X-100)
-
Geldanamycin or test compounds
-
Black, flat-bottom 96-well plates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare a serial dilution of Geldanamycin or the test compound in the assay buffer.
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
A fixed concentration of FITC-GM (e.g., 10 nM)
-
Varying concentrations of the unlabeled Geldanamycin or test compound.
-
-
Initiate the binding reaction by adding a fixed concentration of Hsp90-NTD (e.g., 20 nM) to each well.
-
Include control wells:
-
Negative control (no Hsp90)
-
Positive control (Hsp90 and FITC-GM, no competitor)
-
-
Incubate the plate at room temperature for a specified time (e.g., 2-4 hours), protected from light.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths for FITC (e.g., 485 nm excitation, 528 nm emission).
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the competitor concentration. The Ki can then be calculated using the Cheng-Prusoff equation.
Protocol: Client Protein Degradation Assay (Western Blot)
This protocol details the steps to analyze the degradation of Hsp90 client proteins in cancer cells following treatment with Geldanamycin.[17]
Materials:
-
Cancer cell line of interest (e.g., SK-BR-3 for HER2, A431 for EGFR)
-
Cell culture medium and supplements
-
Geldanamycin
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies (specific for client protein and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of Geldanamycin (e.g., 0, 10, 50, 100, 500 nM) for different time points (e.g., 6, 12, 24 hours). Include a DMSO vehicle control.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-HER2 and anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities. Normalize the client protein band intensity to the loading control.
-
Analyze the dose- and time-dependent degradation of the client protein.
-
Conclusion
Geldanamycin is a powerful tool for studying the function of Hsp90 and a foundational compound in the development of Hsp90 inhibitors for cancer therapy. Its ability to induce the degradation of a wide range of oncoproteins makes it and its analogs promising therapeutic agents. This guide provides a detailed overview of Geldanamycin's biological activity, quantitative data, and essential experimental protocols to aid researchers in their exploration of Hsp90-targeted cancer therapies. Further research into more selective and less toxic derivatives of Geldanamycin continues to be an active and important area of drug discovery.
References
- 1. Geldanamycin and Its Derivatives Inhibit the Growth of Myeloma Cells and Reduce the Expression of the MET Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Geldanamycin treatment does not result in anti-cancer activity in a preclinical model of orthotopic mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Anticancer activity and toxicity of new quaternary ammonium geldanamycin derivative salts and their mixtures with potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thermodynamic Analysis of the Geldanamycin-Hsp90 Interaction in a Whole Cell Lysate Using a Mass Spectrometry-Based Proteomics Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Development of the first geldanamycin-based HSP90 degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. japsonline.com [japsonline.com]
- 10. Structural Characterization of Heat Shock Protein 90β and Molecular Interactions with Geldanamycin and Ritonavir: A Computational Study [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Destabilization of Raf-1 by geldanamycin leads to disruption of the Raf-1-MEK-mitogen-activated protein kinase signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Destabilization of Raf-1 by geldanamycin leads to disruption of the Raf-1-MEK-mitogen-activated protein kinase signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Geldanamycin-induced destabilization of Raf-1 involves the proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Development of the first geldanamycin-based HSP90 degraders [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
Exploratory Research on Gefitinib Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of exploratory research on derivatives of Gefitinib (Iressa®), a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Gefitinib's role in targeted cancer therapy, particularly for non-small cell lung cancer (NSCLC), has prompted extensive investigation into novel analogues to enhance potency, improve selectivity, and overcome acquired resistance.[1][2] This document details the synthesis, biological evaluation, and mechanisms of action of various Gefitinib derivatives, presenting quantitative data in a structured format, outlining key experimental protocols, and visualizing complex biological and experimental workflows.
Core Compound: Gefitinib
Gefitinib is a synthetic anilinoquinazoline (B1252766) that functions as a competitive inhibitor at the ATP-binding site of the EGFR tyrosine kinase domain.[2][3][4] This inhibition blocks the autophosphorylation of EGFR and disrupts downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cancer cell proliferation and survival.[5][6][7][8] The core structure of Gefitinib, featuring a quinazoline (B50416) scaffold, an aniline (B41778) group, and a morpholino-containing side chain, has been the basis for the design and synthesis of numerous derivatives.[2]
Quantitative Data on Gefitinib Derivatives
The exploration of Gefitinib derivatives has yielded compounds with a range of cytotoxic activities against various human cancer cell lines. The following tables summarize the in vitro efficacy, represented by IC50 values (the concentration required to inhibit 50% of cell growth), of selected classes of Gefitinib analogues.
Table 1: Cytotoxic Activity of 4-Benzothienyl Amino Quinazoline Analogues of Gefitinib[1]
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Gefitinib | A549 | Lung | >10 |
| Gefitinib | HCT-116 | Colon | >10 |
| Gefitinib | PC-3 | Prostate | >10 |
| Analogue A1 | A549 | Lung | 2.5 |
| Analogue A1 | HCT-116 | Colon | 3.1 |
Table 2: Cytotoxic Activity of Gefitinib-1,2,3-Triazole Derivatives[9][10]
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Gefitinib | NCI-H1299 | Lung | 14.23 ± 0.08 |
| Gefitinib | A549 | Lung | 15.11 ± 0.05 |
| Gefitinib | NCI-H1437 | Lung | 20.44 ± 1.43 |
| Derivative 4b | NCI-H1299 | Lung | 4.42 ± 0.24 |
| Derivative 4b | A549 | Lung | 3.94 ± 0.01 |
| Derivative 4b | NCI-H1437 | Lung | 1.56 ± 0.06 |
| Derivative 4c | NCI-H1299 | Lung | 4.60 ± 0.18 |
| Derivative 4c | A549 | Lung | 4.00 ± 0.08 |
| Derivative 4c | NCI-H1437 | Lung | 3.51 ± 0.05 |
| Derivative 7a | NCI-H1299 | Lung | 3.94 ± 0.17 |
| Derivative 7a | A549 | Lung | 3.16 ± 0.11 |
| Derivative 7a | NCI-H1437 | Lung | 1.83 ± 0.13 |
| Derivative 7j | NCI-H1299 | Lung | 3.84 ± 0.22 |
| Derivative 7j | A549 | Lung | 3.86 ± 0.38 |
| Derivative 7j | NCI-H1437 | Lung | 1.69 ± 0.25 |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the research and development of Gefitinib derivatives.
Synthesis of Gefitinib Derivatives
The synthesis of novel Gefitinib analogues often involves modifications to the quinazoline core, the aniline ring, or the side chain at position 6. A representative synthetic route for creating 4-anilinoquinazoline (B1210976) derivatives is outlined below.[1][4][9][10]
General Protocol for the Synthesis of 4-Anilinoquinazoline Derivatives:
-
Preparation of the Quinazoline Core: The synthesis typically begins with a substituted anthranilic acid or a related precursor to construct the quinazoline ring system.
-
Chlorination: The 4-hydroxyquinazoline (B93491) intermediate is often converted to a 4-chloroquinazoline (B184009) using a chlorinating agent such as phosphoryl chloride (POCl3) or thionyl chloride (SOCl2).
-
Nucleophilic Aromatic Substitution (SNAr): The 4-chloroquinazoline is then reacted with a substituted aniline in a suitable solvent (e.g., isopropanol, DMF) to yield the 4-anilinoquinazoline core. This reaction may be catalyzed by an acid or base.
-
Side Chain Introduction: The desired side chain is introduced at the appropriate position (commonly position 6 or 7 of the quinazoline ring) through an alkylation reaction, often using an alkyl halide in the presence of a base like potassium carbonate (K2CO3).
-
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
In Vitro EGFR Kinase Assay
This assay is designed to measure the enzymatic activity of EGFR and the inhibitory potential of the synthesized compounds.[1][11][12][13][14]
Materials:
-
Recombinant EGFR enzyme
-
Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)
-
Peptide substrate (e.g., Poly (Glu, Tyr) 4:1)
-
ATP
-
Test compounds (Gefitinib derivatives) dissolved in DMSO
-
96-well plates
-
ADP-Glo™ Kinase Assay Kit (or similar)
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer. The final DMSO concentration should be kept low (e.g., <1%) to avoid enzyme inhibition.
-
Reaction Setup: Add the diluted test compounds or vehicle control (DMSO) to the wells of a 96-well plate.
-
Add a master mix containing the EGFR enzyme and the peptide substrate to each well.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. This involves converting the generated ADP to ATP and then measuring the light produced by a luciferase reaction.
-
Data Analysis: The luminescence signal is measured using a microplate reader. The percentage of kinase inhibition is calculated relative to the vehicle control, and the IC50 value for each compound is determined by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess the cytotoxic effects of Gefitinib derivatives on cancer cell lines.[15][16][17][18]
Materials:
-
Cancer cell line of interest (e.g., A549, NCI-H1299)
-
Complete cell culture medium
-
Test compounds (Gefitinib derivatives) dissolved in DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Remove the culture medium and replace it with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for an additional 1-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the water-soluble MTT to insoluble formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Signaling Pathways and Experimental Workflows
Visual diagrams are essential for understanding the complex interactions in signaling pathways and the logical flow of experimental procedures.
Caption: EGFR Signaling Pathway and Inhibition by Gefitinib.
Caption: Workflow for the Cell Viability (MTT) Assay.
References
- 1. Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medschool.co [medschool.co]
- 6. researchgate.net [researchgate.net]
- 7. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 8. ClinPGx [clinpgx.org]
- 9. researchgate.net [researchgate.net]
- 10. thieme-connect.de [thieme-connect.de]
- 11. rsc.org [rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. EGFR Kinase Enzyme System Application Note [promega.jp]
- 14. promega.com [promega.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Cell viability assay [bio-protocol.org]
- 18. 2.2. Cell Viability Assay [bio-protocol.org]
Methodological & Application
Application Note: Dosage and Administration of Rapamycin (Sirolimus) in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rapamycin (B549165), a macrolide compound, is a potent and specific inhibitor of the mechanistic Target of Rapamycin (mTOR), a crucial serine/threonine kinase that governs cell growth, proliferation, metabolism, and survival.[1][2] The mTOR protein is a core component of two distinct complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[3] Rapamycin primarily inhibits the mTORC1 complex.[2][3] Its central role in the mTOR signaling pathway has established it as an invaluable tool in diverse research areas, including aging, cancer, immunology, and neurological diseases.[1][4][5] The efficacy and translational relevance of preclinical studies using rapamycin in mouse models are critically dependent on the dosage, route of administration, and experimental design.
This document provides a comprehensive overview of commonly used dosages, detailed administration protocols, and key signaling pathway information to guide researchers in designing and executing robust in vivo studies with rapamycin.
Data Presentation: Quantitative Summary
The selection of a dosage regimen depends heavily on the research question, mouse strain, and desired therapeutic window. The following tables summarize quantitative data compiled from various studies to facilitate comparison.
Table 1: Rapamycin Dosage and Administration in Mouse Models for Various Applications
| Application Area | Mouse Strain | Administration Route | Dosage Range | Dosing Frequency | Vehicle/Formulation | Key Findings & Notes |
| Longevity/Aging | UMHET3 | Dietary (eRapa) | 14 ppm (~2.24 mg/kg/day) | Continuous, starting at 600 days of age | Encapsulated in chow | First study to show lifespan extension in wild-type mice.[6] |
| Longevity/Aging | C57BL/6 | Intraperitoneal (IP) | 2 mg/kg or 8 mg/kg | Daily or intermittent (e.g., every 5 days) | 5% PEG 400, 5% Tween 80 in saline | Intermittent IP injection starting at 20 months extended lifespan in female mice.[7][8] |
| Longevity/Aging | Genetically heterogeneous mice | Dietary (eRapa) | 42 ppm (~7 mg/kg/day) | Continuous or intermittent (1 month on/off) | Encapsulated in chow | Continuous treatment from 20 months of age extended lifespan in both sexes.[8][9] |
| Obesity/Metabolism | C57BL/6 on High-Fat Diet (HFD) | Intraperitoneal (IP) | 1.5 mg/kg | 3 times a week, every other week | Not specified | Completely prevented weight gain on HFD, whereas oral gavage was ineffective.[10] |
| Cancer (Prostate) | Pten-knockout | Oral (nanoformulation) | 0.1 and 0.5 mg/kg | Not specified | "Rapatar" nanoformulation | Low-dose showed superior efficacy in preventing prostate cancer compared to high-dose.[3] |
| Cancer (Spontaneous) | p53-/- | Oral Gavage | 0.5 mg/kg/day | 5 days on, 9 days off | Nanoparticulate micelles ("Rapatar") | Delayed carcinogenesis and extended mean lifespan by 30%.[3][11] |
| Mitochondrial Disease | Ndufs4 Knockout | Intraperitoneal (IP) | 8 mg/kg | Daily | Not specified | Attenuated disease symptoms and progression; more than doubled median survival.[12] |
Table 2: Potential Side Effects of Chronic Rapamycin Administration in Mice
| Mouse Model | Dosage | Observation | Outcome |
| C57BL/6J Mice | 14 ppm in diet (chronic) | Glucose tolerance test | Impaired response.[3] |
| Male UM-HET3 Mice | 4.7 - 42 ppm in diet (from 9 months) | Testicular histology | High incidence of testicular degeneration.[3] |
| BALB/c Mice | 1.0 and 5.0 mg/kg/day (IP) | Glucose homeostasis | Erratic blood glucose control in islet allograft model.[3] |
Key Signaling Pathway: mTOR Inhibition
The primary mechanism of action of rapamycin is the inhibition of the mTORC1 complex.[1] Upon entering the cell, rapamycin forms a complex with the FK506-binding protein of 12 kDa (FKBP12). This rapamycin-FKBP12 complex then binds directly to the FRB domain of mTOR, preventing it from phosphorylating its downstream targets, such as S6 Kinase (S6K) and 4E-BP1. This action effectively inhibits protein synthesis and other anabolic processes, leading to reduced cell growth and proliferation.[5]
Experimental Protocols
Due to its poor water solubility, rapamycin requires a co-solvent system for in vivo administration via injection or gavage.[3]
Protocol 1: Intraperitoneal (IP) Injection
IP injection allows for precise dosing and results in high bioavailability.[1][10] However, it is invasive and can cause stress and peritoneal irritation.[1]
Materials:
-
Rapamycin powder
-
100% Ethanol (B145695)
-
PEG 400 (Polyethylene glycol 400)
-
Tween 80 (Polysorbate 80)
-
Sterile Phosphate-Buffered Saline (PBS) or sterile water
-
Sterile microcentrifuge tubes and syringes with 27-gauge needles
-
0.22 µm syringe filter
Procedure:
-
Stock Solution Preparation: Aseptically dissolve rapamycin powder in 100% ethanol to create a concentrated stock solution (e.g., 50 mg/mL).[1] Vortex thoroughly to ensure complete dissolution. Store aliquots at -20°C to avoid repeated freeze-thaw cycles.[1]
-
Vehicle Preparation: Prepare a vehicle solution consisting of 5% PEG 400 and 5% Tween 80 in sterile water or PBS.[1][13]
-
Working Solution Preparation: On the day of injection, thaw an aliquot of the rapamycin stock. Dilute the stock solution in the prepared vehicle to the final desired concentration (e.g., 1 mg/mL).[1] Vortex until the solution is clear and homogenous.
-
Sterilization: Sterile-filter the final working solution using a 0.22 µm syringe filter before injection.[13]
-
Administration:
-
Properly restrain the mouse by scruffing the neck to expose the abdomen.[1]
-
Tilt the mouse with its head slightly lower than its body.[1]
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.[1]
-
Inject the rapamycin solution slowly. The typical injection volume for a mouse is 100-200 µL.[13]
-
Return the mouse to its cage and monitor for any signs of distress.[1]
-
Protocol 2: Oral Gavage
Oral gavage is a common alternative to injection, though bioavailability may be lower.[1][10]
Materials:
-
Rapamycin powder
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) or 0.2% carboxymethyl cellulose)[1]
-
Sterile water
-
Mortar and pestle or homogenizer
-
Oral gavage needles (straight or curved)
Procedure:
-
Vehicle Preparation: Prepare the vehicle by dissolving 0.5 g of methylcellulose in 100 mL of sterile water.[1][13]
-
Suspension Preparation:
-
Administration:
Experimental Workflow
A typical in vivo study involving rapamycin follows a structured workflow to ensure reproducibility and ethical treatment of animals.
References
- 1. benchchem.com [benchchem.com]
- 2. The mechanistic Target of Rapamycin: The grand conducTOR of metabolism and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Mechanistic target of rapamycin signaling in mouse models of accelerated aging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mammalian Target of Rapamycin (mTOR) Pathways in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapamycin and aging: When, for how long, and how much? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Rapamycin‐mediated mouse lifespan extension: Late‐life dosage regimes with sex‐specific effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Late-Life Rapamycin Dosing Regimens Extend Mouse Lifespan in a Sex-Specific Manner [nad.com]
- 10. Comparison of rapamycin schedules in mice on high-fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New nanoformulation of rapamycin Rapatar extends lifespan in homozygous p53−/− mice by delaying carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Dose-dependent effects of mTOR inhibition on weight and mitochondrial disease in mice [frontiersin.org]
- 13. benchchem.com [benchchem.com]
Application Notes: Osimertinib in Non-Small Cell Lung Cancer (NSCLC)
<
Compound Name: Osimertinib (B560133) (AZD9291) Target Audience: Researchers, scientists, and drug development professionals.
Introduction
Osimertinib is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has become a cornerstone in the treatment of non-small cell lung cancer (NSCLC) harboring specific EGFR mutations.[1] Developed to overcome resistance to earlier-generation TKIs, its mechanism of action is highly selective for both EGFR TKI-sensitizing mutations (e.g., Exon 19 deletions, L858R) and the T790M resistance mutation, while largely sparing wild-type (WT) EGFR.[1][2] This selectivity minimizes off-target effects and improves the therapeutic window.[3][4] Osimertinib covalently binds to the cysteine-797 residue in the ATP-binding site of mutant EGFR, leading to the inhibition of downstream signaling pathways crucial for cell proliferation and survival, such as the PI3K/AKT and MAPK pathways.[5][6][7]
Mechanism of Action
The epidermal growth factor receptor (EGFR) is a transmembrane receptor that, upon activation by ligands such as epidermal growth factor (EGF), triggers downstream signaling cascades that regulate cell proliferation, survival, and differentiation.[1][4] In NSCLC, specific mutations in the EGFR gene can lead to its constitutive activation, promoting uncontrolled tumor growth.[1] Osimertinib selectively targets these mutant forms of EGFR.[4]
By irreversibly binding to the C797 residue within the ATP-binding pocket of the EGFR kinase domain, osimertinib effectively blocks the receptor's kinase activity.[3][5][7] This prevents the autophosphorylation of the receptor and the subsequent activation of two major downstream signaling pathways:
-
RAS/RAF/MEK/ERK (MAPK) Pathway: Central to regulating cell proliferation.[1][8]
-
PI3K/AKT/mTOR Pathway: A key mediator of cell survival and growth.[1][3][8]
The sustained inhibition of these pathways ultimately leads to the suppression of tumor growth and induction of apoptosis in EGFR-mutated NSCLC cells.
Preclinical Efficacy Data
The preclinical in vitro and in vivo data for osimertinib demonstrate its potent and selective antitumor activity in NSCLC models with EGFR mutations.
In Vitro Activity
Osimertinib has shown potent inhibitory activity against EGFR-sensitizing and T790M resistance mutations while being significantly less active against wild-type EGFR.
| Cell Line | EGFR Mutation | Osimertinib IC₅₀ (nM) | Reference |
| PC-9 | exon 19 deletion | ~10-20 | [4] |
| H1975 | L858R/T790M | ~15 | [4] |
| A549 | Wild-Type | >1000 | [4] |
IC₅₀ values can vary between studies depending on the specific experimental conditions.
In Vivo Activity
In xenograft models using NSCLC cell lines, osimertinib has demonstrated significant tumor growth inhibition.
| Model | EGFR Mutation | Treatment | Outcome | Reference |
| PC-9 Xenograft | exon 19 deletion | Osimertinib | Tumor regression | [4] |
| H1975 Xenograft | L858R/T790M | Osimertinib | Tumor regression | [4] |
| CNS Metastases Model | EGFR-mutant | Osimertinib | Increased survival | [4] |
Clinical Efficacy Data
Clinical trials have established osimertinib as a standard of care in EGFR-mutated NSCLC.
| Trial | Phase | Patient Population | Treatment Arms | Key Findings | Reference |
| AURA3 | III | EGFR T790M-positive NSCLC, progressed on first-line EGFR-TKI | Osimertinib vs. Platinum-pemetrexed chemotherapy | Osimertinib significantly improved progression-free survival (PFS). | [9] |
| FLAURA | III | Treatment-naive, EGFR-mutated advanced NSCLC | Osimertinib vs. Standard EGFR-TKI (gefitinib or erlotinib) | Osimertinib demonstrated superior PFS and overall survival (OS). | [10][11] |
| FLAURA2 | III | Treatment-naive, EGFR-mutated advanced NSCLC | Osimertinib + Chemotherapy vs. Osimertinib monotherapy | Combination therapy showed improved PFS. | [12] |
| KCSG-LU15-09 | II | NSCLC with uncommon EGFR mutations (G719X, L861Q, S768I) | Osimertinib | Objective Response Rate (ORR) of 50%, Median PFS of 8.2 months. | [11] |
Mechanisms of Resistance to Osimertinib
Despite its efficacy, acquired resistance to osimertinib eventually develops. These mechanisms can be broadly categorized as EGFR-dependent or EGFR-independent.
-
EGFR-Dependent Mechanisms:
-
EGFR-Independent Mechanisms:
-
Bypass Pathway Activation: Amplification or mutation of other signaling molecules can bypass the need for EGFR signaling. This includes:
-
Histological Transformation: In some cases, the tumor can transform into a different histology, such as small cell lung cancer, which is not dependent on EGFR signaling.[7][8]
-
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effect of osimertinib on cancer cell proliferation.
Materials:
-
NSCLC cell lines (e.g., PC-9, H1975)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Osimertinib
-
DMSO (vehicle control)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed NSCLC cells into 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.[6]
-
Drug Treatment: Prepare serial dilutions of osimertinib in complete medium. The final concentrations should typically range from 0.1 nM to 10 µM.[6] Remove the old medium and add 100 µL of the medium containing different concentrations of osimertinib. Include a vehicle control (DMSO).[6]
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[6]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[13]
-
Solubilization: Aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle control (set to 100% viability) and plot the results to determine the IC₅₀ value.
Western Blot Analysis of EGFR Signaling
This technique is used to assess the effect of osimertinib on the phosphorylation status of EGFR and downstream signaling proteins.[14]
Materials:
-
NSCLC cells
-
Osimertinib
-
EGF (optional, for stimulation)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-total EGFR, anti-p-AKT, anti-total AKT, anti-p-ERK, anti-total ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Starve cells in serum-free medium for 16-24 hours to reduce basal EGFR phosphorylation.[15]
-
Treat cells with varying concentrations of osimertinib for a defined period (e.g., 2-24 hours).[15]
-
(Optional) Stimulate cells with EGF (e.g., 100 ng/mL) for 15 minutes before lysis.[15]
-
Wash cells with ice-cold PBS and lyse with lysis buffer on ice.[15]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.[6]
In Vivo Subcutaneous Xenograft Model
This model is used to evaluate the in vivo efficacy of osimertinib.
Materials:
-
NSCLC cells (e.g., H1975)
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Osimertinib
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation: Inject a suspension of tumor cells subcutaneously into the flank of each mouse.[16]
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size and measure their volume regularly using calipers.[16]
-
Randomization and Treatment: Once tumors reach a predetermined size, randomize the mice into treatment and control groups.[16] Administer osimertinib (typically orally) to the treatment group and vehicle to the control group.[16]
-
Efficacy Assessment: Monitor tumor volumes and body weights throughout the study.[16]
-
Endpoint Analysis: At the end of the study, tumors may be excised for further analysis (e.g., histology, biomarker analysis).[16]
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of Osimertinib.
References
- 1. benchchem.com [benchchem.com]
- 2. Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 4. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]
- 8. [PDF] Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer | Semantic Scholar [semanticscholar.org]
- 9. onclive.com [onclive.com]
- 10. Acquired resistance mechanisms to osimertinib: The constant battle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Osimertinib for Patients With Non–Small-Cell Lung Cancer Harboring Uncommon EGFR Mutations: A Multicenter, Open-Label, Phase II Trial (KCSG-LU15-09) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. snconnect.survivornet.com [snconnect.survivornet.com]
- 13. wjpls.org [wjpls.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Rapamycin: A Key Tool for Interrogating the mTOR Signaling Pathway
Introduction
The mechanistic Target of Rapamycin (B549165) (mTOR) is a highly conserved serine/threonine kinase that serves as a central regulator of cellular growth, proliferation, metabolism, and survival.[1] Dysregulation of the mTOR signaling pathway is implicated in a multitude of diseases, including cancer, diabetes, and neurodegenerative disorders.[2] Rapamycin, a macrolide compound, is a potent and highly specific inhibitor of mTOR, making it an invaluable tool for researchers and drug development professionals studying the intricacies of this critical pathway.[3][4]
This document provides detailed application notes and protocols for utilizing rapamycin to study the mTOR signaling pathway, with a focus on quantitative data analysis, experimental methodologies, and visual representation of key concepts.
Mechanism of Action
Rapamycin exerts its inhibitory effects through an allosteric mechanism. It first forms a high-affinity intracellular complex with the immunophilin FK506-binding protein 12 (FKBP12).[1][5] This rapamycin-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of the mTOR kinase.[1]
mTOR functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1]
-
mTORC1: This complex is highly sensitive to acute inhibition by the rapamycin-FKBP12 complex.[1] The binding of this complex to the FRB domain of mTOR within mTORC1 does not directly block the kinase's catalytic activity but rather induces a conformational change. This change sterically hinders mTORC1 from accessing and phosphorylating its primary downstream substrates, such as S6 Kinase 1 (S6K1) and 4E-Binding Protein 1 (4E-BP1).[1]
-
mTORC2: Generally considered insensitive to acute rapamycin treatment, mTORC2's structure is thought to prevent the binding of the rapamycin-FKBP12 complex.[1] However, prolonged or chronic exposure to rapamycin can indirectly inhibit mTORC2 by sequestering newly synthesized mTOR, thereby preventing the assembly of new mTORC2 complexes.[6][7]
Quantitative Data Presentation
The efficacy of rapamycin as an mTORC1 inhibitor is demonstrated by its low nanomolar inhibitory concentrations. The following table summarizes key quantitative data for rapamycin's activity in cellular assays.
| Parameter | Value | Cell Line/System | Notes | Source(s) |
| IC50 for mTOR Inhibition | ~0.1 nM | HEK293 cells | Represents the concentration for 50% inhibition of mTOR activity. | [3][4][8] |
| Working Concentration for mTORC1 Inhibition | 0.5 - 100 nM | Various cell lines | Effective range for observing inhibition of downstream targets like S6K1 phosphorylation. The optimal concentration is cell-type dependent. | [9] |
| Working Concentration for Autophagy Induction | 10 - 500 nM | Various cell lines | Higher concentrations are often used to ensure robust induction of autophagy. | [9] |
| IC50 for Proliferation Inhibition | 1 nM - 20 µM | Various cancer cell lines | Highly variable depending on the genetic background and reliance of the cell line on the mTOR pathway. | [6][9] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the mTOR signaling pathway and a typical experimental workflow for studying rapamycin's effects.
Caption: The mTOR signaling pathway and the inhibitory action of Rapamycin on mTORC1.
Caption: A typical workflow for a Western blot experiment to analyze mTORC1 inhibition.
Experimental Protocols
Protocol 1: Western Blot Analysis of mTORC1 Signaling in Cultured Cells
This protocol details the steps to assess the phosphorylation status of mTORC1 downstream targets, such as S6K1, in response to rapamycin treatment.
Materials:
-
Complete cell culture medium (e.g., DMEM with 10% FBS)[1]
-
Rapamycin stock solution (e.g., 1 mM in DMSO)[1]
-
Vehicle control (DMSO)[1]
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[1]
-
BCA Protein Assay Kit[1]
-
Laemmli sample buffer
-
Primary antibodies: anti-phospho-S6K1 (Thr389), anti-total S6K1, anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.[1]
-
Prepare working solutions of rapamycin in complete culture medium at the desired concentrations (e.g., 1 pM to 1 µM). Include a vehicle-only (DMSO) control.[10]
-
Replace the medium in each well with the rapamycin or vehicle-containing medium and incubate for the desired time (e.g., 24-48 hours).[10]
-
-
Cell Lysis and Protein Quantification:
-
Place the culture dish on ice and wash the cells twice with ice-cold PBS.[1]
-
Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a pre-cooled microcentrifuge tube.[1]
-
Agitate for 30 minutes at 4°C, then centrifuge at 14,000 x g for 15 minutes at 4°C.[1]
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.[1]
-
-
Western Blotting:
-
Normalize protein samples to the same concentration (e.g., 20-30 µg per lane) with lysis buffer and add an equal volume of 2x Laemmli sample buffer.[11]
-
Boil the samples at 95-100°C for 5 minutes.[11]
-
Load samples onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11]
-
Block the membrane in 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-S6K1) overnight at 4°C.[11]
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Wash the membrane again and apply the ECL substrate for detection.[11]
-
-
Data Analysis:
-
Capture the chemiluminescent signal and quantify the band intensities using densitometry software.
-
Normalize the intensity of the phosphorylated protein to the total protein and then to a loading control (e.g., GAPDH).[11]
-
Protocol 2: Lifespan Analysis in Caenorhabditis elegans
This protocol outlines a method to assess the effect of rapamycin on the lifespan of the model organism C. elegans.
Materials:
-
Wild-type N2 Bristol strain of C. elegans[12]
-
Nematode Growth Medium (NGM) agar (B569324) plates[12]
-
E. coli OP50 (food source)[12]
-
Rapamycin stock solution (e.g., in DMSO)
-
5-fluoro-2'-deoxyuridine (FUDR) (to prevent progeny production)[12]
-
M9 buffer
-
Platinum wire pick
Procedure:
-
Preparation of Rapamycin Plates:
-
Prepare NGM agar and cool to ~55°C.
-
Add rapamycin from a stock solution to the molten NGM to achieve the desired final concentration (e.g., 100 µM). Prepare control plates with the equivalent concentration of DMSO.[12]
-
Pour the plates and allow them to solidify.
-
Seed the plates with E. coli OP50 and allow the bacterial lawn to grow.
-
-
Synchronization of Worms:
-
Obtain a synchronized population of L1 larvae by bleaching gravid adult worms.[12]
-
-
Lifespan Assay:
-
Scoring and Data Collection:
-
Transfer the worms to fresh plates every 2-3 days.
-
Score for survival daily or every other day. A worm is considered dead if it does not respond to gentle prodding with a platinum wire.[12]
-
Censor any worms that crawl off the agar, have internal hatching ("bagging"), or are otherwise lost.
-
-
Data Analysis:
-
Plot the lifespan data as survival curves (Kaplan-Meier curves).
-
Determine the statistical significance of any differences in lifespan between the rapamycin-treated and control groups using the log-rank test.[12]
-
Conclusion
Rapamycin's high specificity and potency as an mTORC1 inhibitor have solidified its position as an essential tool in cell biology and drug discovery. The protocols and data presented herein provide a framework for researchers to effectively utilize rapamycin to investigate the multifaceted roles of the mTOR signaling pathway in health and disease. Careful consideration of experimental conditions, including cell type and rapamycin concentration, is crucial for obtaining robust and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. The Enigma of Rapamycin Dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mTOR Inhibition via Low-Dose, Pulsed Rapamycin with Intraovarian Condensed Platelet Cytokines: An Individualized Protocol to Recover Diminished Reserve? [mdpi.com]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Mammalian Target of Rapamycin (mTOR) Regulates Cellular Proliferation and Tumor Growth in Urothelial Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Characterization of Effects of mTOR Inhibitors on Aging in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Imatinib Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imatinib (B729) is a potent and selective tyrosine kinase inhibitor that has revolutionized the treatment of several cancers, most notably Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GIST).[1] It functions as a competitive inhibitor at the ATP-binding site of specific tyrosine kinases, thereby preventing the phosphorylation of their downstream substrates and inhibiting the signaling pathways that drive cell proliferation and survival.[2][3] The primary targets of Imatinib are the Bcr-Abl fusion protein, the c-Kit receptor tyrosine kinase, and the Platelet-Derived Growth Factor Receptor (PDGFR).[1][3] These application notes provide detailed protocols for in vitro and cell-based assays to measure the activity of Imatinib, enabling researchers to assess its efficacy, investigate mechanisms of resistance, and discover new therapeutic applications.
Signaling Pathways Targeted by Imatinib
Imatinib exerts its therapeutic effects by inhibiting key signaling pathways that are constitutively activated in certain cancers.
Bcr-Abl Signaling Pathway in CML
The hallmark of CML is the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22, leading to the formation of the BCR-ABL fusion gene. The resulting Bcr-Abl protein is a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and inhibits apoptosis through the activation of downstream pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways. Imatinib binds to the ATP-binding site of the Abl kinase domain, locking it in an inactive conformation and blocking its oncogenic signaling.[2]
c-Kit and PDGFR Signaling Pathways
In GIST and other cancers, mutations in the genes encoding the c-Kit and PDGFR tyrosine kinases can lead to their constitutive activation, independent of ligand binding. This results in the continuous stimulation of downstream signaling pathways, such as the PI3K/AKT and MAPK pathways, promoting tumor growth and survival. Imatinib effectively inhibits these mutated kinases, blocking the aberrant signaling and inducing apoptosis in cancer cells.
Quantitative Data Summary
The inhibitory activity of Imatinib is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a biological process by 50%. The IC50 values for Imatinib vary depending on the target kinase and the cell line being tested.
Table 1: In Vitro Kinase Inhibition by Imatinib
| Target Kinase | Assay Type | IC50 Value | Reference |
| v-Abl | Cell-free | 0.6 µM | [4][5] |
| c-Kit | Cell-based | 0.1 µM | [4][5] |
| PDGFR | Cell-free | 0.1 µM | [4][5] |
| c-Abl | Kinase Activity | 0.4 µM | [6] |
Table 2: Cellular Activity of Imatinib in Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | IC50 Value | Reference |
| K562 | Chronic Myeloid Leukemia | Cell Viability (MTT) | ~0.2-0.4 µM | [2] |
| GIST-T1 | Gastrointestinal Stromal Tumor | Cell Viability (MTT) | Not Specified | [7] |
| NCI-H727 | Bronchial Carcinoid | Growth Inhibition | 32.4 µM | [4] |
| BON-1 | Pancreatic Carcinoid | Growth Inhibition | 32.8 µM | [4] |
| MCF 7 | Breast Cancer | Anti-proliferative | 6 µM | [8] |
| MDA MB 231 | Breast Cancer | Anti-proliferative | 6 µM | [8] |
Experimental Protocols
Detailed methodologies for key experiments to measure Imatinib activity are provided below.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of Imatinib to inhibit the enzymatic activity of its target kinases.
Materials:
-
Recombinant Bcr-Abl, c-Kit, or PDGFR kinase
-
Kinase-specific substrate (e.g., GST-CrkL for Bcr-Abl)
-
Imatinib
-
ATP
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Detection reagents (e.g., anti-phospho-substrate antibody, HRP-conjugated secondary antibody, chemiluminescent substrate)
Protocol:
-
Prepare Imatinib Dilutions: Prepare a serial dilution of Imatinib in the kinase reaction buffer.
-
Set up Kinase Reaction: In a microcentrifuge tube, combine the recombinant kinase, its substrate, and the various concentrations of Imatinib.
-
Initiate Reaction: Add ATP to the reaction mixture to start the kinase reaction. Incubate at 30°C for a specified time (e.g., 30 minutes).
-
Stop Reaction: Terminate the reaction by adding an equal volume of 2x SDS-PAGE sample buffer and boiling for 5 minutes.
-
Detection:
-
Western Blot: Separate the reaction products by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for the phosphorylated substrate. Detect with an HRP-conjugated secondary antibody and a chemiluminescent substrate.
-
ELISA: Use a plate-based assay with a capture antibody for the substrate and a detection antibody for the phosphorylated substrate.
-
Luminescence-based Assay (e.g., ADP-Glo™): Measure the amount of ADP produced, which is proportional to kinase activity.[9][10]
-
-
Data Analysis: Quantify the signal for each Imatinib concentration and normalize to the untreated control. Plot the percentage of inhibition against the Imatinib concentration and determine the IC50 value using non-linear regression analysis.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line (e.g., K562 for CML)
-
Complete cell culture medium
-
Imatinib
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.[2]
-
Imatinib Treatment: Treat the cells with a serial dilution of Imatinib for the desired time periods (e.g., 24, 48, 72 hours).[2]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[2]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[2]
Western Blot for Phosphoprotein Detection
This technique is used to detect the phosphorylation status of Imatinib's target kinases and their downstream substrates in treated cells.
Materials:
-
Cancer cell line
-
Imatinib
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-Bcr-Abl, anti-phospho-c-Kit, anti-total-Bcr-Abl, anti-total-c-Kit)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment: Treat cells with various concentrations of Imatinib for a specified time.
-
Cell Lysis: Lyse the cells in ice-cold lysis buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.[11]
-
Blocking and Antibody Incubation: Block the membrane (e.g., with 5% BSA in TBST) and incubate with a primary antibody specific for the phosphorylated target protein overnight at 4°C.[11] Subsequently, incubate with an HRP-conjugated secondary antibody.[11]
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.[11]
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels or a loading control (e.g., β-actin or GAPDH).
Conclusion
The protocols and information provided in these application notes offer a robust framework for researchers to measure the activity of Imatinib and investigate its effects on cancer cells. The combination of in vitro kinase assays and cell-based assays provides a comprehensive understanding of Imatinib's potency and mechanism of action. Careful execution of these experiments and accurate data analysis are crucial for advancing our knowledge of targeted cancer therapies and developing more effective treatments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. ashpublications.org [ashpublications.org]
- 7. benchchem.com [benchchem.com]
- 8. In vitro effects of imatinib mesylate on radiosensitivity and chemosensitivity of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.de [promega.de]
- 10. promega.com [promega.com]
- 11. benchchem.com [benchchem.com]
Synthesis and Purification of Aspirin (Acetylsalicylic Acid)
Application Note & Protocol
This document provides detailed procedures for the synthesis and purification of aspirin (B1665792) (acetylsalicylic acid), a widely used pharmaceutical compound. The protocols are intended for researchers, scientists, and professionals in the field of drug development.
Introduction
Aspirin, or acetylsalicylic acid, is a well-known nonsteroidal anti-inflammatory drug (NSAID) used to reduce pain, fever, and inflammation.[1] It is synthesized via the esterification of salicylic (B10762653) acid with acetic anhydride (B1165640), typically using an acid catalyst such as phosphoric or sulfuric acid.[2][3][4] The resulting crude product is then purified, commonly through recrystallization, to remove unreacted starting materials and byproducts.[5][6]
Data Summary
The following tables summarize quantitative data related to the synthesis and purification of aspirin, including typical yields and purity assessments.
Table 1: Aspirin Synthesis Yields
| Method | Heating Source | Reported Yield (%) | Reference |
| Method 1 | Hot Plate | 66.8% and 67.9% | [7] |
| Method 2 | Microwave | 40.1% and 63.4% | [7] |
| Standard Lab Synthesis | Water Bath | 72.5% | [8] |
| Temperature Study (50-80°C) | Water Bath | Yield increased 1.28-fold | [9] |
| General Lab Procedure | Not Specified | 44.9% | [10] |
Table 2: Purity Analysis of Aspirin
| Sample | Melting Point (°C) | Literature Melting Point (°C) | Reference |
| Crude Aspirin | 122-123 | 138-140 | [10] |
| Recrystallized Aspirin | 133-134 | 138-140 | [10] |
| Method 1 Product | 135-136 | 136 | [7] |
| Method 2 Product | 120-122 and 135-136 | 136 | [7] |
| Synthesized Aspirin | 140 | 135-136 | [8] |
| Pure Aspirin | 135 | Not Applicable | [1][6] |
Experimental Protocols
Synthesis of Aspirin
This protocol describes the synthesis of aspirin from salicylic acid and acetic anhydride.
Materials:
-
Salicylic acid (2-hydroxybenzoic acid)[11]
-
Concentrated (85%) phosphoric acid[5][12] or concentrated sulfuric acid[4][6]
-
Deionized water[5]
-
Graduated cylinder
-
Water bath[6]
-
Ice bath[5]
-
Büchner funnel and filter flask[12]
-
Filter paper[12]
-
Glass stirring rod[12]
Procedure:
-
Weigh approximately 2.0 g of salicylic acid and transfer it to a 50-mL Erlenmeyer flask.[12]
-
In a fume hood, add 5.0 mL of acetic anhydride to the flask, ensuring to wash down any salicylic acid crystals from the walls.[12]
-
Carefully add 5 drops of 85% phosphoric acid to the mixture to act as a catalyst.[12]
-
Heat the flask in a water bath at 70-80°C for about 15 minutes, stirring gently to dissolve the solids.[5][11][13]
-
Remove the flask from the water bath and cautiously add 2 mL of deionized water to decompose any excess acetic anhydride.[12] Be aware that this may produce hot acetic acid vapors.[12]
-
After two minutes, add 20 mL of deionized water to the flask and allow it to cool in the air.[12]
-
Once crystals begin to form, place the flask in an ice bath to facilitate further crystallization.[12] If crystals are slow to appear, scratching the inside of the flask with a glass rod can help induce crystallization.[12]
-
Collect the aspirin crystals by vacuum filtration using a Büchner funnel.[12]
-
Wash the collected crystals with a small amount of ice-cold distilled water to rinse away impurities.[12][13]
-
Allow the crystals to dry on the filter paper under vacuum for several minutes.[5]
Purification by Recrystallization
This protocol details the purification of the crude aspirin product.
Materials:
-
Crude aspirin
-
Ethanol[5]
-
Deionized water[5]
-
Erlenmeyer flask (50 mL)[5]
-
Hot plate[5]
-
Ice bath[5]
-
Büchner funnel and filter flask[5]
-
Filter paper[5]
-
Watch glass[5]
Procedure:
-
Transfer the crude aspirin to a 50-mL Erlenmeyer flask.[5]
-
Add a minimum amount of warm ethanol (B145695) (approximately 4 mL) to dissolve the crystals.[5] Heat gently on a hot plate if necessary.[5]
-
Once the aspirin is dissolved, remove the flask from the heat and slowly add cold deionized water (approximately 13 mL).[5]
-
Allow the solution to cool slowly to room temperature, then chill it in an ice-water bath to induce crystallization of pure aspirin.[5] Soluble impurities should remain in the solution.[5]
-
Collect the purified aspirin crystals by vacuum filtration.[5]
-
Wash the crystals with a small amount of ice-cold water.
-
Transfer the filter paper with the purified crystals to a watch glass and allow it to dry completely.[5]
Purity Assessment: Ferric Chloride Test
This qualitative test can be used to detect the presence of unreacted salicylic acid.
Materials:
-
Salicylic acid (for control)
-
Crude aspirin sample
-
Recrystallized aspirin sample
-
Ethanol
-
1% Ferric chloride (FeCl₃) solution[9]
-
Test tubes
Procedure:
-
Set up four test tubes.
-
In each test tube, add 1 mL of ethanol and 2 drops of the FeCl₃ solution.[5]
-
To the first test tube, add a few crystals of salicylic acid (positive control).
-
To the second test tube, add a few crystals of the crude aspirin.[5]
-
To the third test tube, add a few crystals of the recrystallized aspirin.[5]
-
The fourth test tube will serve as a blank (negative control).[5]
-
Shake each tube and observe any color changes. A purple color indicates the presence of phenolic hydroxyl groups, which are present in salicylic acid but not in pure aspirin.[13]
Visualizations
The following diagrams illustrate the key processes in aspirin synthesis and purification.
References
- 1. byjus.com [byjus.com]
- 2. researchgate.net [researchgate.net]
- 3. chem21labs.com [chem21labs.com]
- 4. hooghlywomenscollege.ac.in [hooghlywomenscollege.ac.in]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. savemyexams.com [savemyexams.com]
- 7. understandingstandards.org.uk [understandingstandards.org.uk]
- 8. ijsea.com [ijsea.com]
- 9. terra-docs.s3.us-east-2.amazonaws.com [terra-docs.s3.us-east-2.amazonaws.com]
- 10. Aspirin Synthesis | Synaptic | Central College [central.edu]
- 11. Synthesis of aspirin on a microscale | Class experiment | RSC Education [edu.rsc.org]
- 12. bellevuecollege.edu [bellevuecollege.edu]
- 13. web.williams.edu [web.williams.edu]
Application Notes and Protocols: Dasatinib Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the stability and recommended storage conditions for Dasatinib (B193332). Adherence to these guidelines is critical for ensuring the integrity and activity of the compound in research and drug development settings.
Summary of Dasatinib Stability and Storage Conditions
Dasatinib is a potent tyrosine kinase inhibitor requiring specific storage and handling procedures to maintain its chemical integrity and biological activity.[1][2][3][4] The following table summarizes the recommended conditions for both solid and solution forms of Dasatinib.
| Form | Solvent/Matrix | Storage Temperature | Duration | Key Considerations |
| Solid (Lyophilized Powder) | N/A | -20°C | Up to 24 months | Store desiccated and protected from light.[1][2][4] |
| Solution | DMSO | -20°C | Up to 3 months | Aliquot to avoid multiple freeze-thaw cycles.[1][2][3] Some sources recommend fresh preparation.[3] |
| Solution | Aqueous Buffers | N/A | Not recommended for more than one day | Sparingly soluble. Prepare fresh before use.[4][5] |
| Plasma (for Pharmacokinetic Studies) | Human Plasma | Room Temperature (Bench-Top) | At least 6 hours | Stable within ±15% of nominal concentration.[6] |
| Plasma (for Pharmacokinetic Studies) | Human Plasma | -70°C (Long-Term) | At least 3 months | Stable for extended periods.[6] |
| Plasma (for Pharmacokinetic Studies) | Human Plasma | 5°C (Autosampler) | For expected run time | Stable in processed samples.[6] |
Experimental Protocols
Detailed methodologies for assessing the stability of Dasatinib are crucial for obtaining reliable and reproducible results. The following protocols are based on established methods for stability testing.
Protocol 1: Preparation of Dasatinib Stock Solution
This protocol describes the preparation of a Dasatinib stock solution in DMSO.
-
Materials :
-
Dasatinib (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
-
Procedure :
Protocol 2: Forced Degradation Study of Dasatinib
Forced degradation studies are essential for identifying potential degradation products and understanding the stability-indicating nature of analytical methods.[7][8][9]
-
Materials :
-
Dasatinib
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-performance liquid chromatography (HPLC) system with a C18 column[7][9][10]
-
-
Procedure :
-
Acid Degradation : Incubate Dasatinib solution with 0.1 M HCl at a specified temperature and time. Neutralize the solution before analysis.
-
Alkaline Degradation : Incubate Dasatinib solution with 0.1 M NaOH at a specified temperature and time. Neutralize the solution before analysis.
-
Oxidative Degradation : Treat Dasatinib solution with 3% H₂O₂ at a specified temperature and time.
-
Thermal Degradation : Expose a solid sample of Dasatinib to dry heat at a specified temperature and time.
-
Photolytic Degradation : Expose a solution of Dasatinib to UV light at a specified wavelength for a defined period.
-
Analysis : Analyze all stressed samples by a validated stability-indicating HPLC method to quantify the remaining Dasatinib and detect any degradation products.[7][9]
-
Signaling Pathway and Experimental Workflow Diagrams
Visual representations of the signaling pathways affected by Dasatinib and the experimental workflows for its stability assessment can aid in understanding its mechanism of action and the procedures for its handling.
Caption: Dasatinib's mechanism of action involves the inhibition of BCR-ABL and SRC family kinases.
Caption: A typical workflow for a forced degradation study of Dasatinib.
Safety and Handling Precautions
Dasatinib is classified as a hazardous drug and should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE) : Wear gloves (double gloving with latex or nitrile is recommended), a lab coat, and eye protection (safety glasses or goggles).[11]
-
Handling : Avoid crushing or cutting tablets.[12] Empty containers and unused Dasatinib must be disposed of as hazardous waste.[11]
-
Exposure : In case of skin contact, wash with soap and water for 15 minutes. For eye contact, rinse for 15 minutes. If inhaled, move to fresh air. Report any exposure to the appropriate occupational health and safety office.[11]
Drug Interactions and Metabolism
Dasatinib is primarily metabolized by the cytochrome P450 enzyme CYP3A4.[11][13]
-
CYP3A4 Inhibitors : Concomitant use of strong CYP3A4 inhibitors (e.g., ketoconazole, grapefruit juice) can increase Dasatinib plasma concentrations and should be avoided.[12][14]
-
CYP3A4 Inducers : Co-administration with strong CYP3A4 inducers (e.g., St. John's Wort) may decrease Dasatinib plasma concentrations.[14]
By following these guidelines, researchers can ensure the quality and reliability of their studies involving Dasatinib.
References
- 1. media.cellsignal.com [media.cellsignal.com]
- 2. Dasatinib | Cell Signaling Technology [cellsignal.com]
- 3. cdn.stemcell.com [cdn.stemcell.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. RP-LC Method Development and Validation for Dasatinib Forced Degradation Study: Isolation and Structural Characterization by NMR and HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. ncifrederick.cancer.gov [ncifrederick.cancer.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Characterization of dasatinib and its structural analogs as CYP3A4 mechanism-based inactivators and the proposed bioactivation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. droracle.ai [droracle.ai]
Protocol for [Specific Technique] using [Compound Name]
Application Note for Researchers, Scientists, and Drug Development Professionals
The Cre-Lox recombination system is a powerful tool for precise spatial and temporal control of gene expression in vivo. This application note provides a detailed protocol for utilizing Tamoxifen (B1202) to induce Cre recombinase activity in mouse models expressing a Tamoxifen-inducible Cre construct (e.g., Cre-ERt2). The Cre-ERt2 fusion protein remains inactive in the cytoplasm until administration of Tamoxifen, an estrogen receptor antagonist. Upon binding Tamoxifen, the Cre-ERt2 protein translocates to the nucleus, where it mediates recombination at loxP sites, allowing for conditional gene knockout, knock-in, or reporter gene expression.[1][2][3]
Data Presentation: Tamoxifen Administration and Recombination Efficiency
The efficacy of Tamoxifen-induced recombination is influenced by several factors, including the route of administration, dosage, duration of treatment, and the target tissue. Below are tables summarizing various administration protocols and reported recombination efficiencies.
Table 1: Tamoxifen Administration Protocols
| Administration Route | Vehicle | Concentration | Dosage | Treatment Regimen | Reference |
| Intraperitoneal (IP) Injection | Corn Oil | 10 mg/mL | 75-100 mg/kg body weight | Daily for 5 consecutive days | |
| Oral Gavage | Corn Oil | 20 mg/mL | 1-7 mg/40g mouse | Daily for 5 consecutive days | |
| Chow | Formulated diet | 250-500 mg/kg | ~40-80 mg/kg body weight/day | Ad libitum for 1-2 weeks | [4] |
Table 2: Reported Recombination Efficiencies in Various Tissues
| Mouse Line | Tamoxifen Dose & Route | Target Tissue | Recombination Efficiency | Method of Quantification | Reference |
| Col1a1(2.3)-CreERT2; mT/mG | 10 mg/kg/day x 4 days (IP) | Bone (trabecular & cortical) | Comparable to 100 mg/kg dose | Fluorescence microscopy (GFP expression) | [5] |
| Cre; Pkd1del2-11, lox | Not Specified | Kidney | 40-50% of renal cells | eMLPA | [6] |
| αMHC-Cre | Not Specified | Heart | ~10% | Southern blot | [7] |
| Emx1-cre | Not Specified | Cerebral Cortex | 91% | Southern blot and neuronal culture | [8] |
| Pdx1PB-CreERTm;R26RlacZ | 3 x 8 mg | Pancreatic Islets (transplanted) | 77.9% (48h post-Tx), 46.2% (1 week post-Tx) | β-galactosidase staining | [9][10] |
| Ubiquitous Cre/ER with YFP reporter | 3 mg/day x 5 days (Oral) | Myeloid and B cells | High | Flow cytometry (YFP expression) | [11][12] |
| Ubiquitous Cre/ER with YFP reporter | 3 mg/day x 5 days (Oral) | T cells | Substantially lower than myeloid/B cells | Flow cytometry (YFP expression) | [11][12] |
Experimental Protocols
Protocol 1: Preparation of Tamoxifen for Intraperitoneal (IP) Injection
Materials:
-
Tamoxifen (e.g., Sigma-Aldrich, T5648)
-
Corn oil (or other suitable vehicle like sunflower oil)
-
Sterile microcentrifuge tubes or vials
-
Shaking incubator or rotator
-
Syringes and needles (e.g., 27-30 gauge)
Procedure:
-
Weigh the desired amount of Tamoxifen powder in a sterile tube.
-
Add the appropriate volume of corn oil to achieve the desired concentration (e.g., 10 mg/mL or 20 mg/mL).
-
Incubate the mixture at 37°C overnight with continuous shaking or rotation to ensure complete dissolution. Tamoxifen is light-sensitive, so protect the solution from light by wrapping the tube in aluminum foil.
-
Before injection, gently warm the solution to room temperature and vortex to ensure homogeneity.
-
Administer the Tamoxifen solution to the mice via intraperitoneal injection. The volume to inject will depend on the mouse's weight and the desired dosage.
Protocol 2: Administration of Tamoxifen by Oral Gavage
Materials:
-
Tamoxifen solution (prepared as in Protocol 1)
-
Animal feeding needles (gavage needles)
-
Syringes
Procedure:
-
Prepare the Tamoxifen solution as described for IP injection.
-
Gently restrain the mouse.
-
Carefully insert the gavage needle into the esophagus.
-
Slowly administer the Tamoxifen solution.
-
Monitor the mouse briefly after administration to ensure there are no adverse reactions.
Protocol 3: Quantification of Recombination Efficiency
The method for quantifying recombination efficiency will depend on the specific genetic modification (e.g., reporter gene expression, gene knockout).
A. For Reporter Lines (e.g., LacZ, GFP, YFP):
-
Harvest tissues of interest at the desired time point after Tamoxifen administration.
-
For LacZ reporters, perform X-gal staining on tissue sections or whole mounts.
-
For fluorescent reporters (GFP, YFP), perform immunofluorescence on tissue sections or flow cytometry on single-cell suspensions.
-
Quantify the percentage of reporter-positive cells within the target cell population.
B. For Gene Knockout Models:
-
Isolate genomic DNA from the tissues of interest.
-
Perform Southern blotting or quantitative PCR (qPCR) to determine the ratio of the recombined (deleted) allele to the floxed (unrecombined) allele.[6][7][13]
-
Alternatively, isolate RNA and perform RT-qPCR to quantify the reduction in mRNA expression of the target gene.
-
Western blotting can be used to confirm the reduction or absence of the target protein.
Mandatory Visualizations
Signaling Pathway of Tamoxifen-Induced Cre-Lox Recombination
Caption: Tamoxifen binds to Cre-ERt2, inducing its translocation to the nucleus and subsequent recombination at loxP sites.
Experimental Workflow for Tamoxifen-Induced Cre-Lox Studies
Caption: A typical workflow for conducting a Tamoxifen-inducible Cre-Lox experiment in mice.
References
- 1. Mouse Cre-LoxP system: general principles to determine tissue-specific roles of target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cre-Lox recombination - Wikipedia [en.wikipedia.org]
- 3. blog.addgene.org [blog.addgene.org]
- 4. Comparative analysis of the efficiency and specificity of myeloid-Cre deleting strains using ROSA-EYFP reporter mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimizing tamoxifen-inducible Cre/loxp system to reduce tamoxifen effect on bone turnover in long bones of young mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of Cre-mediated recombination by a novel strategy reveals a stable extra-chromosomal deletion-circle in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Engineering Mouse Chromosomes with Cre-loxP: Range, Efficiency, and Somatic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tamoxifen-Induced Cre-loxP Recombination Is Prolonged in Pancreatic Islets of Adult Mice. | Vanderbilt University Medical Center [medsites.vumc.org]
- 10. Tamoxifen-Induced Cre-loxP Recombination Is Prolonged in Pancreatic Islets of Adult Mice | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Optimization of tamoxifen-induced Cre activity and its effect on immune cell populations | Semantic Scholar [semanticscholar.org]
- 13. When Cre-Mediated Recombination in Mice Does Not Result in Protein Loss - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting [Compound Name] solubility issues
Welcome to the technical support center for Curcumin (B1669340). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during experiments, with a primary focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving Curcumin for in vitro research?
For in vitro studies, Dimethyl Sulfoxide (DMSO) is the most effective and commonly used solvent for preparing high-concentration stock solutions of Curcumin.[1] Curcumin is a hydrophobic molecule that is practically insoluble in water but readily dissolves in organic solvents like DMSO, ethanol, and acetone.[1][2]
Q2: I'm having trouble dissolving Curcumin powder, even in DMSO. What should I do?
If you are experiencing incomplete dissolution, it could be due to attempting to create a solution that is too concentrated or using a suboptimal technique.[1] Consider the following troubleshooting steps:
-
Increase Solvent Volume: You may be exceeding Curcumin's solubility limit. Try reducing the amount of Curcumin powder or increasing the volume of DMSO.[1]
-
Gentle Warming: Warm the solution gently to no more than 37°C to aid dissolution. Avoid higher temperatures, as excessive heat can lead to degradation.[1]
-
Sonication: Brief sonication can help break up powder aggregates and facilitate the dissolving process.[1]
-
Use High-Purity Anhydrous Solvent: The presence of water in DMSO can significantly reduce Curcumin's solubility. Ensure you are using a fresh, high-purity, anhydrous grade of the solvent.[1]
Q3: My Curcumin solution precipitates immediately after I add it to my aqueous cell culture medium. How can I prevent this?
This common issue is known as "antisolvent precipitation." It occurs when the concentrated Curcumin-DMSO stock is diluted into the aqueous medium where Curcumin is poorly soluble.[1] To prevent this, use the following techniques:
-
Rapid and Vigorous Mixing: Add the Curcumin stock solution drop-wise into the culture medium while vortexing or swirling vigorously.[1] This ensures rapid and even dispersion, minimizing the formation of precipitates.
-
Pre-warm the Medium: Gently warming the cell culture medium to 37°C before adding the Curcumin stock can help improve solubility.
-
Control Final Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in your experimental setup as low as possible, typically below 0.5%, to avoid solvent-induced toxicity to cells.
-
Consider Serial Dilution: Instead of a single large dilution, perform a serial dilution. First, dilute the DMSO stock into a small volume of medium, mix well, and then transfer this intermediate solution to the final culture volume.[1]
Q4: How stable is Curcumin in solution?
Curcumin's stability is highly pH-dependent. It degrades rapidly in neutral and alkaline conditions.[2][3][4] In a phosphate (B84403) buffer at pH 7.2 and 37°C, approximately 90% of Curcumin can decompose within 30 minutes.[3] It is more stable under acidic conditions.[4][5] For this reason, it is recommended to prepare fresh dilutions of Curcumin in your aqueous medium for each experiment and avoid long-term storage of these solutions.[6]
Q5: Are there advanced methods to improve Curcumin's aqueous solubility for in vivo studies?
Yes, for applications requiring improved bioavailability, several advanced formulation strategies are used.[1] These are particularly important for in vivo experiments. Key methods include:
-
Nanoparticle Encapsulation: Loading Curcumin into polymeric nanoparticles can protect it from degradation and improve its dispersibility in aqueous solutions.[1][7]
-
Liposomal Formulations: Encapsulating Curcumin within lipid vesicles (liposomes) can significantly increase its solubility and aid cellular uptake.[1]
-
Cyclodextrin Complexes: Forming an inclusion complex with cyclodextrins creates a water-soluble carrier for the hydrophobic Curcumin molecule.[1]
Data Presentation
Table 1: Solubility of Curcumin in Common Laboratory Solvents
| Solvent | Reported Solubility | Key Considerations |
| Dimethyl Sulfoxide (DMSO) | ≥ 20 mg/mL | The preferred solvent for high-concentration stock solutions for in vitro assays.[8] |
| Acetone | ~50 mg/mL | Offers very high solubility but is highly volatile.[8][9] |
| Ethanol (95-100%) | ~6 - 10 mg/mL | A less toxic alternative to DMSO, often used in biological experiments.[8][9] |
| Methanol | ~8 - 10 mg/mL | Effective solvent, but its toxicity is a concern for cellular studies.[2][8] |
| Glycerol | ~45.6 mg/L (0.046 mg/mL) | A food-grade solvent with better solubilizing capacity than water.[8][10] |
| Water | ~1.3 - 7.5 µg/mL | Practically insoluble.[8][11] Solubility is slightly better in alkaline water, but degradation is much faster.[6][9] |
Experimental Protocols
Protocol 1: Preparation of a 20 mM Curcumin Stock Solution in DMSO
This protocol describes the preparation of a concentrated Curcumin stock solution suitable for most in vitro cell-based assays.
Materials:
-
Curcumin powder (MW: 368.38 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Weigh Curcumin: Accurately weigh out 7.37 mg of Curcumin powder and place it into a sterile vial.
-
Add Solvent: Add 1 mL of high-purity, anhydrous DMSO to the vial. This will yield a final concentration of 20 mM.
-
Dissolve: Tightly cap the vial and vortex vigorously for 1-2 minutes until the Curcumin is completely dissolved. The solution should be clear and orange-yellow.
-
Visual Inspection: Visually inspect the solution to ensure no particulate matter remains. If undissolved material is present, brief sonication or gentle warming (≤37°C) may be applied.[1]
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed, light-protecting tubes and store at -20°C. Thaw completely and vortex vigorously before each use.[8]
Visualizations
Troubleshooting Workflow for Curcumin Solubility
The following diagram outlines a logical workflow for troubleshooting common issues with Curcumin solubility, particularly when preparing solutions for cell culture experiments.
Curcumin's Effect on the NF-κB Signaling Pathway
Curcumin is known to exert many of its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This pathway is a central regulator of inflammation.
References
- 1. benchchem.com [benchchem.com]
- 2. The Chemistry of Curcumin: From Extraction to Therapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability of curcumin in buffer solutions and characterization of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Physical and Chemical Stability of Curcumin in Aqueous Solutions and Emulsions: Impact of pH, Temperature, and Molecular Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. [PDF] Methods to Improve the Solubility of Curcumin from Turmeric | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. echemi.com [echemi.com]
- 10. scispace.com [scispace.com]
- 11. Methods to Improve the Solubility of Curcumin from Turmeric - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing SmallMolecule-Y Concentration for Cell-Based Apoptosis Assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to optimize the concentration of "SmallMolecule-Y" for cell-based apoptosis experiments in HeLa cells.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting concentration range for SmallMolecule-Y in a HeLa cell apoptosis assay?
For a novel small molecule inhibitor, it is best to start with a broad concentration range to establish a dose-response curve. A common approach is to use a logarithmic or semi-logarithmic dilution series.[1] A suggested starting range for initial experiments is between 10 nM and 100 µM.[2] This wide range helps to identify the effective concentration window for inducing apoptosis in your specific experimental setup.
Q2: What is the maximum concentration of DMSO I can use in my cell culture medium?
Most small molecule inhibitors are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.[1] It is critical to keep the final concentration of DMSO in the cell culture medium low to prevent solvent-induced toxicity or other off-target effects.[1][2] For most cell lines, including HeLa, the final DMSO concentration should not exceed 0.5%, with a general recommendation to keep it at or below 0.1%.[1][3] However, some sensitive cell lines may require even lower concentrations.[3] It's important to note that some studies have reported that DMSO can induce autophagy at concentrations of 0.01% and higher.[4] While HeLa cells have been shown to be relatively tolerant to DMSO concentrations up to 2% for 24 hours without a significant impact on viability, it is always best practice to perform a vehicle control experiment to determine the maximum non-toxic concentration for your specific assay conditions.[5][6]
Q3: How long should I incubate HeLa cells with SmallMolecule-Y to observe apoptosis?
The induction of apoptosis is dependent on both the concentration of the compound and the duration of exposure.[2] A typical starting point for incubation is between 24 and 48 hours.[2] However, the optimal time for detecting the peak apoptotic response can vary. Therefore, it is highly recommended to conduct a time-course experiment. This involves treating cells with a fixed, effective concentration of SmallMolecule-Y and measuring apoptosis at multiple time points (e.g., 6, 12, 24, 48, and 72 hours) to identify the ideal treatment duration.[1][2]
Q4: What are the best practices for preparing serial dilutions of SmallMolecule-Y?
Accurate and consistent serial dilutions are fundamental to obtaining reproducible dose-response data.[7][8]
-
Technique : Always use calibrated pipettes and fresh tips for each transfer to avoid cross-contamination.[7] When pipetting, it's advisable to perform a pre-wet step to ensure accurate volume delivery.[9]
-
Mixing : Thoroughly mix the contents after each dilution step by gentle vortexing or pipetting up and down to ensure a homogenous solution.[7][9]
-
Dilution Factor : For inhibitor assays, a 1:3 or 1:10 dilution series is common.[7][10] A 10-fold dilution is often used to cover a wide concentration range in initial screening experiments.[9][10]
-
Documentation : Keep a detailed record of all dilution steps, volumes, and calculated concentrations.[7]
Troubleshooting Guide
This section addresses common issues encountered during the optimization of SmallMolecule-Y for apoptosis assays.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background apoptosis in vehicle (DMSO) control. | 1. Solvent Toxicity: The final concentration of DMSO may be too high for HeLa cells under your specific experimental conditions.[2][3] 2. Cell Health: Cells may have been unhealthy before treatment (e.g., over-confluent, high passage number, or stressed during handling).[2] 3. Contamination: Mycoplasma or other microbial contamination can induce apoptosis.[2] | 1. Run a Vehicle Toxicity Curve: Test a range of DMSO concentrations (e.g., 0.05% to 1%) on your cells to find the maximum concentration that does not affect viability.[3] Aim for a final DMSO concentration ≤ 0.1%.[1][2] 2. Optimize Cell Culture Practices: Ensure cells are in the logarithmic growth phase and are handled gently. Use cells with a consistent and low passage number.[2] 3. Test for Contamination: Regularly screen your cell cultures for mycoplasma. |
| No clear dose-response relationship (flat or erratic curve). | 1. Incorrect Concentration Range: The tested concentrations may be too low or too high.[1] 2. Compound Instability: SmallMolecule-Y may be unstable in the culture medium or may have degraded during storage. 3. Assay Issues: The assay may not be sensitive enough, or there may be technical errors in the procedure. | 1. Expand Concentration Range: Test a wider range of concentrations, for example, from 1 nM to 100 µM using a logarithmic dilution series.[1] 2. Ensure Compound Integrity: Prepare fresh dilutions from a properly stored stock solution for each experiment. Minimize freeze-thaw cycles by storing aliquots.[1] 3. Use a Positive Control: Include a known apoptosis-inducing agent (e.g., staurosporine) to validate that the assay is working correctly.[11] |
| Biphasic or non-sigmoidal dose-response curve. | 1. Complex Biological Response: The compound may have multiple targets or off-target effects at different concentrations, a phenomenon sometimes referred to as hormesis.[12] 2. Compound Properties: The compound may precipitate at higher concentrations. | 1. Consider Alternative Models: If the biphasic response is reproducible, it may be a real biological effect. Specialized non-linear regression models may be needed for analysis.[12][13] 2. Check Solubility: Visually inspect the wells with the highest concentrations for any signs of precipitation. |
| Inconsistent results between experiments. | 1. Variability in Cell Seeding: Inconsistent cell numbers across wells or plates.[2] 2. Inconsistent Reagent Preparation: Variations in the preparation of SmallMolecule-Y dilutions or assay reagents. | 1. Standardize Cell Seeding: Use a cell counter to ensure a consistent number of cells are seeded in each well. 2. Follow Strict Protocols: Prepare all reagents consistently and use the same protocol for each experiment. |
Experimental Protocols
Protocol 1: Dose-Response Experiment for SmallMolecule-Y
This protocol outlines the steps for determining the effective concentration of SmallMolecule-Y for inducing apoptosis in HeLa cells.
-
Cell Seeding : Seed HeLa cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Incubate at 37°C in a 5% CO2 incubator.
-
Compound Preparation : Prepare a 10-point, 1:3 serial dilution of SmallMolecule-Y in culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a positive control.[1]
-
Treatment : Once cells have adhered and are at the appropriate confluency, carefully remove the old medium and add the medium containing the SmallMolecule-Y dilutions, vehicle control, or positive control.[2]
-
Incubation : Incubate the plate for a predetermined time (e.g., 24 or 48 hours) at 37°C in a 5% CO2 incubator.[1][2]
-
Apoptosis Analysis : Harvest the cells and analyze them for apoptosis using a suitable method, such as the Annexin V/PI staining protocol (see Protocol 2).[2]
-
Data Analysis : Plot the percentage of apoptotic cells against the log of the SmallMolecule-Y concentration. Use a non-linear regression model to fit the data to a sigmoidal dose-response curve and determine the EC50 value.[1][14]
Protocol 2: Annexin V and Propidium Iodide (PI) Staining for Apoptosis
This is a common method for detecting apoptotic cells via flow cytometry.[15] During early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[16][17] Propidium iodide is a fluorescent dye that cannot cross the membrane of live cells, but can enter late apoptotic and necrotic cells, allowing for their differentiation.[17][18]
-
Induce Apoptosis : Treat HeLa cells with SmallMolecule-Y as described in Protocol 1. Be sure to include vehicle-treated cells as a negative control.[19]
-
Cell Harvesting : Collect both floating and adherent cells. For adherent cells, use a gentle dissociation reagent like trypsin. Combine all cells from each treatment condition and centrifuge.[18]
-
Washing : Wash the cells once with cold 1X Phosphate-Buffered Saline (PBS) and centrifuge.[19]
-
Resuspension : Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[16][19]
-
Staining : Add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of PI solution to 100 µL of the cell suspension.[18][19]
-
Incubation : Incubate the cells for 15-20 minutes at room temperature in the dark.[16][19]
-
Final Preparation : Add 400 µL of 1X Binding Buffer to each tube and mix gently.[16][19]
-
Analysis : Analyze the stained cells by flow cytometry as soon as possible.[16]
Visualizations
Caption: Workflow for determining the EC50 of SmallMolecule-Y in an apoptosis assay.
Caption: Decision tree for troubleshooting common issues in apoptosis assays.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Assessment of the Cytotoxic Effects of Dimethyl Sulfoxide (DMSO) on MCF-7 and HeLa Cell Line | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. stackwave.com [stackwave.com]
- 9. integra-biosciences.com [integra-biosciences.com]
- 10. ossila.com [ossila.com]
- 11. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Modeling Biphasic, Non-Sigmoidal Dose-Response Relationships: Comparison of Brain-Cousens and Cedergreen Models for a Biochemical Dataset - PMC [pmc.ncbi.nlm.nih.gov]
- 13. emergentmind.com [emergentmind.com]
- 14. zoehlerbz.medium.com [zoehlerbz.medium.com]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
- 16. kumc.edu [kumc.edu]
- 17. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Technical Support Center: Improving the Yield of Aspirin (Acetylsalicylic Acid) Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of aspirin (B1665792) (acetylsalicylic acid) from salicylic (B10762653) acid and acetic anhydride (B1165640).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Lower than Expected Product Yield
Q1: My final yield of aspirin is significantly lower than the theoretical calculation. What are the common causes?
A: Low yield is a frequent issue with several potential root causes:
-
Incomplete Reaction: The esterification reaction may not have proceeded to completion. This can be due to insufficient reaction time, suboptimal temperature, or poor mixing.[1][2][3] Ensure the mixture is heated appropriately and for the recommended duration to maximize the conversion of salicylic acid.[1]
-
Procedural Losses: Significant amounts of product can be lost during transfers between glassware, filtration, and washing steps.[1][3] Meticulous technique is crucial to minimize these mechanical losses.[4][5]
-
Improper Crystallization: If the aspirin is not fully crystallized out of the solution before filtration, a substantial portion will be lost in the filtrate.[6] Cooling the reaction mixture in an ice bath is critical for maximizing crystal formation.[6][7]
-
Hydrolysis of Product: Aspirin can be hydrolyzed back into salicylic acid and acetic acid if exposed to moisture, especially at elevated temperatures.[1][6] Ensure the product is thoroughly dried and stored in a dry environment.[1]
-
Purity of Reactants: The purity of the starting materials, particularly salicylic acid, can directly impact the reaction's efficiency and final yield.[2]
Q2: How does reaction temperature affect the yield?
A: Temperature is a critical parameter. While higher temperatures increase the reaction rate, excessively high temperatures can lead to the degradation of aspirin and the formation of polymeric byproducts, which reduces yield and purity.[2][6] Studies have shown a generally linear increase in yield as the temperature is raised from 50°C to 80°C.[6][7] A common optimal range is between 70-80°C for a balance of reaction speed and product integrity.[6][8]
Issue 2: Product Purity and Appearance
Q3: My final product has a faint purple, pink, or tan color instead of being pure white. What does this indicate?
A: A colored product suggests the presence of impurities.[1][9] The most common impurity is unreacted salicylic acid.[1] Its presence can be confirmed with a ferric chloride (FeCl₃) test; a purple color indicates the presence of the phenolic group of salicylic acid.[1] Discoloration can also arise from byproducts formed at high temperatures.[1] Purification through recrystallization is necessary to remove these colored impurities.[1]
Q4: The synthesized aspirin has a strong vinegar-like smell. What is the cause?
A: A distinct vinegar smell is due to the presence of acetic acid.[1] Acetic acid is a byproduct of the synthesis reaction and is also formed when excess acetic anhydride is quenched with water.[1] This odor indicates that the washing and drying steps were insufficient to remove all residual acetic acid.
Q5: My product is sticky or oily and will not crystallize properly. What went wrong?
A: This often indicates the presence of significant impurities, which can disrupt the crystal lattice formation.[10] It may also be caused by the hydrolysis of aspirin back to salicylic and acetic acids. If crystallization does not occur upon cooling, try scratching the inside of the flask with a glass rod to provide a nucleation site for crystal growth.[11] If the problem persists, the product may require purification by recrystallization.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize key quantitative data related to aspirin synthesis.
Table 1: Effect of Reaction Temperature on Yield and Purity (Data synthesized from experimental findings where aspirin was prepared over 20 minutes)[6][7]
| Reaction Temperature (°C) | Average Yield (%) | Average Purity (%) |
| 50 | 72.3 | 78.1 |
| 60 | 80.5 | 85.4 |
| 70 | 88.1 | 92.6 |
| 80 | 92.5 | 97.5 |
Table 2: Comparison of Purification Methods on Final Yield
| Purification Stage | Typical Product Loss (%) | Key Consideration |
| Initial Suction Filtration | 5 - 10% | Ensure complete transfer of crystals to the funnel. |
| Single Recrystallization | 15 - 25% | Balances purity improvement with yield loss.[11] |
| Washing with Cold Solvent | 2 - 5% | Use minimal ice-cold solvent to avoid dissolving the product.[10] |
Experimental Protocols
Protocol 1: Synthesis of Acetylsalicylic Acid
-
Preparation: Place 2.0 grams of salicylic acid into a 50-mL Erlenmeyer flask.[8]
-
Reagent Addition: In a fume hood, add 4.0 mL of acetic anhydride, followed by 5-10 drops of a catalyst such as concentrated sulfuric acid (H₂SO₄) or 85% phosphoric acid (H₃PO₄).[8][12]
-
Reaction: Gently swirl the flask to mix the reactants. Heat the flask in a water bath maintained at 70-80°C for 15-20 minutes.[6][8]
-
Quenching: Remove the flask from the heat and cautiously add 1 mL of deionized water to the hot mixture to hydrolyze any excess acetic anhydride.[11]
-
Crystallization: Slowly add 20-40 mL of cold deionized water to the flask and place it in an ice-water bath for at least 10-15 minutes to ensure complete crystallization.[6][11]
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.[6]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold deionized water to remove soluble impurities.[6]
-
Drying: Allow the product to air dry completely on the filter paper or in a desiccator to obtain the final crude product weight.[1]
Protocol 2: Recrystallization for Purification
-
Dissolution: Transfer the crude aspirin to an Erlenmeyer flask. Add a minimal amount of a warm solvent (a mixture of ethanol (B145695) and water is common) until the solid just dissolves.[11][13]
-
Cooling: Allow the solution to cool slowly to room temperature. Do not disturb the flask during this process to allow for the formation of large, pure crystals.[10]
-
Chilling: Once at room temperature, place the flask in an ice bath to maximize the yield of crystals.[1]
-
Filtration: Collect the purified aspirin crystals by vacuum filtration, using a small amount of ice-cold solvent to wash the crystals.[1]
-
Drying: Dry the purified crystals thoroughly to remove any residual solvent before weighing for the final yield calculation.[1]
Visualizations
Diagrams of Workflows and Logic
Caption: Experimental workflow for aspirin synthesis and purification.
Caption: Troubleshooting logic for diagnosing low aspirin yield.
Caption: Simplified reaction pathway for aspirin synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. aichat.physics.ucla.edu [aichat.physics.ucla.edu]
- 3. brainly.com [brainly.com]
- 4. brainly.com [brainly.com]
- 5. tsfx.edu.au [tsfx.edu.au]
- 6. benchchem.com [benchchem.com]
- 7. terra-docs.s3.us-east-2.amazonaws.com [terra-docs.s3.us-east-2.amazonaws.com]
- 8. web.williams.edu [web.williams.edu]
- 9. ukessays.com [ukessays.com]
- 10. edu.rsc.org [edu.rsc.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. arborpharmchem.com [arborpharmchem.com]
- 13. essaycompany.com [essaycompany.com]
Technical Support Center: Gantacurium Chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gantacurium (B1249894) chloride.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during experiments with Gantacurium chloride.
In Vitro Experiment Instability & Reproducibility
Question: I am observing a weaker than expected, or a progressively diminishing, neuromuscular blockade in my isolated tissue preparation (e.g., phrenic nerve-hemidiaphragm) over time. What could be the cause?
Answer: This is a common challenge when working with Gantacurium chloride due to its inherent chemical instability. The primary reasons for loss of activity in in vitro settings are:
-
Cysteine Adduction: Gantacurium is rapidly inactivated by the formation of an adduct with L-cysteine.[1][2] If your physiological buffer or cell culture medium is supplemented with L-cysteine or contains components that release cysteine (e.g., serum), the concentration of active Gantacurium chloride will decrease rapidly.
-
Ester Hydrolysis: The compound also undergoes slower degradation via ester hydrolysis.[1][2]
Troubleshooting Steps:
-
Buffer Composition: Avoid supplementing your physiological salt solution (e.g., Krebs-Henseleit, Ringer's solution) with L-cysteine unless it is part of your experimental design to study its inactivation.
-
Fresh Solutions: Prepare Gantacurium chloride solutions fresh for each experiment and use them promptly. Avoid storing stock solutions at room temperature for extended periods.
-
Control Experiments: Run time-course control experiments to characterize the stability of Gantacurium chloride in your specific in vitro setup. This will help you to differentiate between compound degradation and other experimental variables.
-
Consider Temperature: While cysteine adduction is independent of temperature, ester hydrolysis is temperature-dependent.[1] If your experiments are conducted at physiological temperatures (37°C), be aware of the potential for ester hydrolysis over longer incubation times.
Question: My dose-response curves for Gantacurium chloride are not consistent between experiments. What could be the reason for this variability?
Answer: In addition to the chemical instability mentioned above, variability in dose-response curves can be caused by:
-
Pipetting Errors: Due to its high potency, small variations in the pipetted volume of Gantacurium chloride can lead to significant changes in the final concentration and, consequently, the observed effect.
-
Tissue Viability: The health and viability of the isolated tissue preparation are crucial for consistent results. Ensure that the tissue is properly dissected, mounted, and equilibrated before adding the compound.
-
pH of the Buffer: Although the primary inactivation pathway (cysteine adduction) is pH-independent, significant deviations from physiological pH could potentially affect tissue health and the activity of other components in the assay.[1]
Troubleshooting Steps:
-
Calibration: Regularly calibrate your pipettes to ensure accurate dispensing of small volumes.
-
Standardized Procedures: Follow a standardized protocol for tissue dissection, mounting, and equilibration to minimize variability between preparations.
-
pH Monitoring: Monitor and maintain the pH of your physiological buffer throughout the experiment.
Histamine (B1213489) Release & Cardiovascular Effects
Question: I am conducting in vivo studies in an animal model and observing significant hypotension and tachycardia after administering Gantacurium chloride. How can I mitigate these effects?
Answer: Gantacurium chloride is known to cause dose-dependent histamine release, which can lead to cardiovascular side effects such as hypotension and reflex tachycardia.[1]
Troubleshooting Steps:
-
Dose Selection: Use the lowest effective dose of Gantacurium chloride for your experimental needs. The ED95 (the dose required to produce 95% twitch depression) is a good starting point for efficacy studies.
-
Administration Rate: Administer Gantacurium chloride as a slow bolus injection rather than a rapid push. This can help to reduce the peak plasma concentration and minimize histamine release.
-
Antihistamine Pre-treatment: In some experimental models, pre-treatment with H1 and H2 histamine receptor antagonists may be considered to block the cardiovascular effects of histamine release. However, this may interfere with the study of the primary effects of Gantacurium chloride.
-
Choice of Animal Model: Be aware that the propensity for histamine release can vary between species.
Question: Are there any concerns about bronchoconstriction with Gantacurium chloride in animal models?
Answer: While histamine release can theoretically lead to bronchoconstriction, studies in guinea pigs have shown that Gantacurium chloride does not have significant effects on airway muscarinic receptors and is unlikely to cause bronchospasm at clinically relevant doses.[3][4][5]
Reversal of Neuromuscular Blockade
Question: I need to rapidly reverse the neuromuscular blockade induced by Gantacurium chloride in my experiment. What is the recommended method?
Answer: A unique feature of Gantacurium chloride is its rapid and effective reversal by the administration of exogenous L-cysteine.[2][6] This is due to the chemical inactivation of Gantacurium chloride through adduct formation with cysteine.
Reversal Protocol:
-
The effective dose of L-cysteine for reversal will depend on the dose of Gantacurium chloride administered and the animal model.
-
Administer L-cysteine intravenously for rapid reversal.
-
The reversal is typically very fast, with recovery of neuromuscular function occurring within minutes.[6]
Question: Can I use traditional reversal agents like neostigmine?
Answer: As a non-depolarizing neuromuscular blocking agent, the effects of Gantacurium chloride can be reversed by acetylcholinesterase inhibitors like neostigmine. However, given its rapid spontaneous recovery and the highly effective and specific reversal by L-cysteine, this is often not the preferred method in an experimental setting.
Data Presentation
The following tables summarize the available quantitative data for Gantacurium chloride.
Table 1: In Vivo Potency (ED95) of Gantacurium Chloride
| Species | Anesthesia | ED95 (mg/kg) |
| Human | Propofol/Fentanyl/N₂O/O₂ | 0.19[1] |
| Rhesus Monkey | Isoflurane | ~0.16 (3xED95 = 0.48)[2] |
| Guinea Pig | Urethane | 0.064[3][4][5] |
Table 2: Pharmacodynamic Profile of Gantacurium Chloride in Humans
| Parameter | Dose | Value |
| Onset of Action | 2.5-3 x ED95 | ≤ 90 seconds[1] |
| Clinical Duration (to 25% recovery) | up to 0.72 mg/kg | ≤ 10 minutes[1] |
| Time to 90% TOF Recovery | up to 0.72 mg/kg | ≤ 15 minutes[1] |
| 25-75% Recovery Index | 1-4 x ED95 | 3 minutes[1] |
Table 3: In Vitro Stability of Gantacurium Chloride
| Compound | In Vitro System | Half-life (minutes) |
| Gantacurium chloride | L-cysteine adduction | 0.2[6] |
| CW 002 (analogue) | L-cysteine adduction | 11.4[6] |
| CW 011 (analogue) | L-cysteine adduction | 13.7[6] |
Experimental Protocols
Mouse Phrenic Nerve-Hemidiaphragm Preparation for Neuromuscular Blockade Assessment
This protocol is adapted from established methods for studying the effects of neuromuscular blocking agents ex vivo.[7][8][9][10]
1. Materials:
- Krebs-Henseleit solution (or Ringer's solution)
- Carbogen (B8564812) gas (95% O₂, 5% CO₂)
- Gantacurium chloride
- Dissection tools
- Organ bath with stimulating and recording electrodes
- Force transducer and data acquisition system
2. Procedure:
- Preparation of Physiological Solution: Prepare the Krebs-Henseleit solution and continuously bubble it with carbogen gas to maintain a pH of 7.4.[11] The solution should be maintained at 37°C.
- Dissection:
- Humanely euthanize a mouse according to approved institutional protocols.
- Carefully dissect the diaphragm with the phrenic nerve attached. The preparation can be split into two hemidiaphragms.
- Mounting:
- Mount the hemidiaphragm preparation in the organ bath containing the oxygenated physiological solution.
- Attach the costal margin to a fixed hook and the central tendon to a force transducer.
- Stimulation and Recording:
- Place the phrenic nerve in a stimulating electrode.
- Apply a supramaximal stimulus (e.g., 5V, 0.1 ms (B15284909) pulse width) at a low frequency (e.g., 0.1 Hz) to elicit muscle twitches.[7][10]
- Allow the preparation to equilibrate for at least 30-60 minutes, with regular washing, until a stable baseline twitch response is achieved.
- Drug Administration:
- Prepare fresh solutions of Gantacurium chloride at the desired concentrations.
- Add the drug to the organ bath in a cumulative or non-cumulative manner to obtain a dose-response curve.
- Record the inhibition of the twitch response.
- Data Analysis:
- Measure the percentage of twitch inhibition at each concentration of Gantacurium chloride.
- Calculate the IC50 (concentration causing 50% inhibition) from the dose-response curve.
Mandatory Visualizations
Caption: Mechanism of action of Gantacurium chloride at the neuromuscular junction.
Caption: Workflow for in vitro assessment of Gantacurium chloride.
Caption: Troubleshooting logic for reduced Gantacurium activity.
References
- 1. Gantacurium chloride - Wikipedia [en.wikipedia.org]
- 2. New Drug Developments for Neuromuscular Blockade and Reversal: Gantacurium, CW002, CW011, and Calabadion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gantacurium and CW002 do not potentiate muscarinic receptor-mediated airway smooth muscle constriction in guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gantacurium and CW002 do not potentiate muscarinic receptor-mediated airway smooth muscle constriction in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Rapid chemical antagonism of neuromuscular blockade by L-cysteine adduction to and inactivation of the olefinic (double-bonded) isoquinolinium diester compounds gantacurium (AV430A), CW 002, and CW 011 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mouse Phrenic Nerve Hemidiaphragm Assay (MPN) [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. Mouse Phrenic Nerve Hemidiaphragm Assay (MPN) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mouse Phrenic Nerve Hemidiaphragm Assay (MPN) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Krebs–Henseleit solution - Wikipedia [en.wikipedia.org]
[Compound Name] protocol refinement for increased reproducibility
This technical support center provides troubleshooting guidance and detailed protocols to enhance the reproducibility of experiments involving [Compound Name].
Frequently Asked Questions (FAQs)
Q1: My IC50 value for [Compound Name] varies significantly between experiments. What are the potential causes?
Several factors can contribute to variability in IC50 values. These include:
-
Cell Density: The initial number of cells seeded can impact the effective concentration of the compound per cell.
-
Solvent and Storage: The choice of solvent (e.g., DMSO, saline) and the age and storage conditions of the [Compound Name] solution can affect its stability and potency.
-
Incubation Time: The duration of exposure to [Compound Name] will directly influence the observed cytotoxicity.
-
Cell Line Authenticity and Passage Number: Variations in cell line characteristics and the number of times the cells have been subcultured can lead to different responses.
Q2: I am observing precipitation of [Compound Name] in my culture medium. How can I prevent this?
Precipitation can occur if the final concentration of the solvent (like DMSO) is too high or if the compound has low solubility in the aqueous culture medium. To mitigate this:
-
Ensure the final solvent concentration is kept to a minimum, typically below 0.5%.
-
Prepare fresh dilutions of [Compound Name] for each experiment from a concentrated stock solution.
-
Visually inspect the medium for any signs of precipitation after adding the compound.
Q3: How can I be sure that the observed cell death is due to apoptosis induced by [Compound Name]?
It is crucial to use specific assays to confirm the mechanism of cell death. While a decrease in cell viability indicates cytotoxicity, it does not confirm apoptosis. Recommended methods include:
-
Annexin V/Propidium Iodide (PI) Staining: This allows for the differentiation between early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assays: Measuring the activity of key executioner caspases, such as caspase-3 and caspase-7, can provide evidence of apoptosis.
-
Western Blotting: Probing for the cleavage of PARP (Poly (ADP-ribose) polymerase) can also serve as a marker for apoptosis.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Potency/High IC50 | Degradation of [Compound Name] stock solution. | Prepare fresh stock solutions and store them in appropriate conditions (e.g., protected from light, at the correct temperature). |
| Cell confluence is too high. | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment. | |
| High Well-to-Well Variability | Inconsistent cell seeding. | Ensure a homogenous cell suspension and use calibrated pipettes for accurate cell seeding. |
| Edge effects in the microplate. | Avoid using the outer wells of the plate or fill them with a sterile buffer to maintain humidity. | |
| Inconsistent Results with Different Batches of [Compound Name] | Purity and activity may vary between batches. | Purchase [Compound Name] from a reputable supplier and, if possible, test the activity of each new batch. |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: The following day, treat the cells with a range of concentrations of [Compound Name]. Include a vehicle control (e.g., DMSO) and a positive control for cell death.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Annexin V/PI Apoptosis Assay
-
Cell Treatment: Treat cells with [Compound Name] at the desired concentration and for the appropriate duration in a suitable culture vessel.
-
Cell Harvesting: Collect both adherent and floating cells. Adherent cells can be detached using a gentle cell scraper or trypsin.
-
Cell Staining: Wash the cells with cold PBS and then resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.
Signaling Pathways and Workflows
Caption: A generalized workflow for in vitro experiments with [Compound Name].
Caption: A simplified signaling pathway for [Compound Name]-induced cell response.
Technical Support Center: Aspirin (Acetylsalicylic Acid)
Topic: Avoiding Degradation of Aspirin (B1665792) in Solution
This guide provides researchers, scientists, and drug development professionals with essential information on the stability of aspirin (acetylsalicylic acid) in solution. It includes troubleshooting advice and frequently asked questions to help mitigate degradation during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aspirin degradation in solution?
A1: Aspirin degradation primarily occurs through hydrolysis, where it breaks down into salicylic (B10762653) acid and acetic acid.[1][2][3] This process is accelerated by several factors:
-
Presence of Moisture: Aspirin is highly susceptible to hydrolysis in aqueous solutions and can even degrade in the presence of atmospheric moisture when in solid form.[4][5] Formulations with high concentrations of aspirin may develop a vinegar-like smell due to the formation of acetic acid.[4]
-
High Temperature: Elevated temperatures significantly increase the rate of hydrolysis.[2][4] A more than fivefold increase in hydrolysis has been observed when the temperature is raised from 22.5°C to 37°C.[4][6]
-
pH of the Solution: Aspirin's stability is pH-dependent. Hydrolysis is catalyzed by both acidic and alkaline conditions, with rapid decomposition occurring in solutions of alkali hydroxides, carbonates, and acetates.[1][2][4]
-
Solvent Composition: The choice of solvent can impact stability. For instance, aspirin degrades rapidly in aqueous ethanol (B145695) solutions.[4][7]
Q2: What are the optimal storage conditions for aspirin solutions?
A2: To minimize degradation, aspirin solutions should be prepared fresh. If short-term storage is necessary, solutions should be kept at low temperatures (e.g., <8°C) and protected from light.[4][5] For solid aspirin, storage in a cool, dry, and dark place is recommended.[4][8] Tightly sealed containers and the use of desiccants can help prevent moisture-induced hydrolysis.[8]
Q3: How long is aspirin stable in solution?
A3: The stability of aspirin in solution is highly variable and depends on the solvent, pH, and temperature. For example, in a phosphate (B84403) buffer at pH 7.4, the half-life can be as long as 537.21 hours, while in a glycerol/water system, it is significantly shorter at 155.31 hours.[3][8] In rat blood, the half-life is approximately 13 minutes, indicating rapid degradation in biological samples.[6]
Q4: What are the main degradation products of aspirin?
A4: The primary degradation products of aspirin via hydrolysis are salicylic acid and acetic acid.[1][2][8] Under certain stress conditions, other minor degradation products may also be formed.[4][8]
Troubleshooting Guide
Problem 1: Rapid degradation of aspirin solution observed.
| Possible Cause | Troubleshooting Action |
| High Temperature | Prepare and store solutions at reduced temperatures (e.g., <8°C).[5] |
| Inappropriate pH | Buffer the solution to a pH where aspirin is more stable, if compatible with the experiment. |
| Presence of Moisture | Use dry solvents and glassware. For solid aspirin, store in a desiccator.[4][8] |
| Unsuitable Solvent | Choose a solvent system where aspirin exhibits greater stability, such as a water-polyethylene glycol mixture or acetonitrile (B52724) with 1% formic acid.[4][6][7] |
| Light Exposure | Protect solutions from light by using amber vials or covering containers with aluminum foil.[4] |
Problem 2: Inconsistent results in aspirin stability studies.
| Possible Cause | Troubleshooting Action |
| Variable Environmental Conditions | Strictly control temperature and humidity during experiments.[8] |
| Inconsistent Sample Preparation | Standardize the sample preparation method, including the solvent used and the time between preparation and analysis.[8] |
| Non-validated Analytical Method | Validate the analytical method for specificity, linearity, precision, and accuracy to ensure it is suitable for its intended purpose.[8] |
Problem 3: Difficulty in separating aspirin from its degradation products via HPLC.
| Possible Cause | Troubleshooting Action |
| Suboptimal Mobile Phase | Adjust the pH and composition of the mobile phase. A common mobile phase is a mixture of acetonitrile, methanol, and water with the pH adjusted with an acid like o-phosphoric acid.[8] |
| Inappropriate HPLC Column | Ensure the use of a suitable column, such as a C18 column, which is commonly used for aspirin analysis.[8] |
| Incorrect Flow Rate | Optimize the flow rate. A typical flow rate is around 1.0 - 1.5 mL/min.[8] |
Quantitative Data on Aspirin Stability
The stability of aspirin is highly dependent on the experimental conditions. The following tables summarize quantitative data on its degradation.
Table 1: Half-life of Aspirin in Various Solvents
| Solvent System | pH | Temperature (°C) | Half-life (t½) |
| Phosphate Buffer | 7.4 | Not Specified | 537.21 hours[3] |
| Glycerol/Water System | Not Specified | Not Specified | 155.31 hours[8] |
| Boric Acid Buffer | 10.4 | Not Specified | 256.67 hours[3] |
| 10% Dextrose Solution | Not Specified | Not Specified | 261.61 hours[3] |
Table 2: Effect of Temperature on Aspirin Degradation Rate Constant (k) at pH 7.4
| Temperature (°C) | Rate Constant (k) (s⁻¹) |
| 25 | 7.0 x 10⁻⁶[8] |
| 37 | 1.0 x 10⁻⁵[8] |
| 50 | 4.0 x 10⁻⁵[8] |
| 75 | 3.0 x 10⁻⁴[8] |
| 85 | 4.0 x 10⁻⁴[8] |
Experimental Protocols
Protocol 1: HPLC Method for Stability Testing of Aspirin
This protocol outlines a general procedure for conducting a stability study of aspirin in solution using High-Performance Liquid Chromatography (HPLC).
1. Materials and Reagents:
-
Aspirin reference standard
-
Aspirin sample solution
-
HPLC grade acetonitrile, methanol, and water
-
Ortho-phosphoric acid
-
C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
2. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve a known amount of aspirin reference standard in a suitable solvent (e.g., acetonitrile/1% formic acid) to prepare a stock solution. Dilute as needed to create working standards.
-
Sample Solution: Prepare the aspirin sample solution in the desired solvent system for the stability study. At specified time points, withdraw an aliquot and dilute it with the mobile phase to a suitable concentration for HPLC analysis. Filter the solution through a 0.45 µm filter before injection.[8]
3. HPLC Conditions:
-
Mobile Phase: A mixture of acetonitrile, methanol, and water, with the pH adjusted using ortho-phosphoric acid.[8] A common starting point is a ratio of 30:10:60 (v/v/v) of acetonitrile:methanol:water.[9]
-
Flow Rate: 1.0 - 1.5 mL/min[8]
-
Column Temperature: Ambient or controlled (e.g., 25°C)[8]
-
Injection Volume: 20 µL[8]
4. Data Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify and quantify the aspirin peak and the salicylic acid peak based on their retention times compared to the standards.
-
Calculate the percentage of aspirin remaining and the percentage of salicylic acid formed at each time point.
-
The degradation of aspirin often follows pseudo-first-order kinetics in buffered solutions.[3][8][10]
Visualizations
Caption: Chemical degradation pathway of Aspirin via hydrolysis.
Caption: Workflow for assessing Aspirin stability in solution.
Caption: Troubleshooting logic for unexpected Aspirin degradation.
References
- 1. Aspirin - Wikipedia [en.wikipedia.org]
- 2. Hydrolysis of Aspirin | Overview, Reactions & Mechanism - Lesson | Study.com [study.com]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. journaljpri.com [journaljpri.com]
- 6. Stability of aspirin in different media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. Stability-indicating HPLC Method for Simultaneous Determination of Aspirin and Prasugrel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. farm.ucl.ac.be [farm.ucl.ac.be]
Interpreting unexpected results with [Compound Name]
Welcome to the technical support center for Inhibitorex. This resource is designed to help you interpret unexpected results and troubleshoot common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: My cells are showing lower-than-expected viability after treatment with Inhibitorex, even at low concentrations. What could be the cause?
A1: Several factors could contribute to this observation. Firstly, ensure that the final concentration of your solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your specific cell line. Secondly, consider the possibility of off-target effects, which can sometimes occur at higher concentrations or in sensitive cell lines. We recommend performing a dose-response curve with a wider range of concentrations to determine the optimal working concentration for your cells.
Q2: I am not observing the expected decrease in the phosphorylation of Akt after Inhibitorex treatment. Why might this be?
A2: This could be due to several reasons. The most common is suboptimal experimental conditions. Ensure that your cells were serum-starved prior to stimulation to reduce basal Akt phosphorylation. Also, verify the activity of your upstream activator (e.g., growth factor). We also recommend checking the integrity of your Inhibitorex stock solution, as repeated freeze-thaw cycles can degrade the compound.
Q3: I am seeing inconsistent results between replicate experiments. What are the likely sources of this variability?
A3: Inconsistent results often stem from minor variations in experimental protocol. Key factors to standardize include cell seeding density, treatment duration, and the timing of reagent additions. Ensure thorough mixing of all solutions, including the final dilution of Inhibitorex in your culture medium.
Troubleshooting Guides
Guide 1: Unexpected Cell Toxicity
This guide will help you troubleshoot unexpected cytotoxicity observed with Inhibitorex.
Troubleshooting Workflow
Caption: Troubleshooting workflow for unexpected cell toxicity.
Data Summary: Solvent Effects on Cell Viability
| Solvent (DMSO) Conc. | Cell Viability (%) | Standard Deviation |
| 0.1% | 98.2 | ± 1.5 |
| 0.5% | 95.1 | ± 2.1 |
| 1.0% | 70.3 | ± 4.8 |
| 2.0% | 45.6 | ± 6.2 |
Experimental Protocol: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of Inhibitorex in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Guide 2: Lack of Target Inhibition
This guide addresses the issue of not observing the expected inhibition of the PI3K/Akt signaling pathway.
Signaling Pathway: PI3K/Akt
Caption: Simplified PI3K/Akt signaling pathway showing the target of Inhibitorex.
Troubleshooting Workflow
Caption: Troubleshooting workflow for lack of target inhibition.
Experimental Protocol: Western Blot for Phospho-Akt
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Technical Support Center: Kinase Inhibitor Assay Optimization for High-Throughput Screening
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their kinase inhibitor assays for high-throughput screening (HTS).
Frequently Asked Questions (FAQs)
Q1: What is a Z'-factor, and what is an acceptable value for an HTS assay?
A1: The Z'-factor (Z-prime factor) is a statistical parameter used to evaluate the quality of an HTS assay.[1][2] It measures the separation between the distributions of the positive and negative controls, indicating the assay's ability to reliably identify "hits."[2] The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls.
The interpretation of Z'-factor values is generally as follows:
| Z'-Factor Value | Assay Quality Interpretation |
| > 0.5 | Excellent assay, suitable for HTS.[2][3] |
| 0 to 0.5 | Marginal assay, may require further optimization.[2] |
| < 0 | Unsuitable assay for screening.[2] |
An ideal Z'-factor is between 0.5 and 1.0, indicating a large separation between control signals and low data variability.[2]
Q2: My Z'-factor is consistently below 0.5. What are the common causes and how can I improve it?
A2: A low Z'-factor is a critical issue that must be resolved before proceeding with a full screen.[4] Common causes include high data variability, a small dynamic range (low signal-to-background ratio), or systematic errors.
To troubleshoot a low Z'-factor, consider the following:
-
Reagent Quality and Consistency: Ensure all reagents, including the enzyme, substrate, and buffer components, are of high quality and are prepared consistently.[5]
-
Assay Conditions: Optimize parameters such as enzyme and substrate concentrations, incubation times, and temperature.[6][7]
-
Liquid Handling: Inconsistent dispensing volumes from automated liquid handlers can introduce significant variability.[8] Calibrate and validate all liquid handling equipment.
-
Plate Effects: Variations across the microplate (e.g., "edge effects") can increase data scatter. Use appropriate plate layouts and normalization methods to mitigate this.[4]
Q3: How can I identify and mitigate compound interference in my assay?
A3: Compound interference is a common source of false positives in HTS.[9] Compounds can interfere with the assay signal through various mechanisms, such as autofluorescence, signal quenching, or aggregation.[10][11][12]
Strategies to identify interfering compounds include:
-
Counter-screens: Perform assays in the absence of the kinase to identify compounds that directly affect the detection system.[4]
-
Orthogonal Assays: Confirm hits using a different assay technology that is less susceptible to the same interference mechanisms.[4]
-
Visual Inspection: Some compounds have known problematic chemical structures (e.g., Pan-Assay Interference Compounds or PAINS) that are prone to causing interference.[13]
Q4: What is the optimal concentration of DMSO to use in my kinase assay?
A4: Most HTS compound libraries are dissolved in dimethyl sulfoxide (B87167) (DMSO). While necessary, DMSO can inhibit enzyme activity at higher concentrations. It is crucial to determine the DMSO tolerance of your specific kinase.[14] Typically, final DMSO concentrations in HTS assays are kept between 0.5% and 1.5%. An experiment to determine the optimal DMSO concentration should be performed during assay development.
Troubleshooting Guides
Guide 1: Troubleshooting a Low Z'-Factor
This guide provides a logical workflow for diagnosing and resolving a low Z'-factor.
Caption: A flowchart for troubleshooting a low Z'-factor in HTS assays.
Guide 2: Investigating False Positives from Compound Interference
False positives can arise from compounds that interfere with the assay technology rather than inhibiting the kinase.[9] This guide outlines a process for identifying such artifacts.
Caption: Workflow for identifying false positives due to compound interference.
Experimental Protocols
Protocol 1: Counter-Screen for Assay Interference
This protocol is designed to determine if a test compound directly interferes with the detection reagents in a luminescence-based kinase assay.
Objective: To differentiate true inhibitors from compounds that generate a signal artifact.
Materials:
-
Test compounds serially diluted in DMSO.
-
Kinase assay buffer.
-
ATP and substrate solution (as used in the primary assay).
-
Luminescence-based detection reagent (e.g., ADP-Glo™).
-
White, opaque 384-well microplates.
Methodology:
-
Plate Setup: Design a plate map that includes wells for the test compound at various concentrations, as well as positive (no inhibitor) and negative (no enzyme) controls.
-
Compound Addition: Add 1 µL of the serially diluted test compound or DMSO (for controls) to the appropriate wells.
-
Buffer Addition: Add kinase assay buffer to all wells. Crucially, omit the kinase enzyme from these reactions. [12]
-
Substrate/ATP Addition: Add the substrate and ATP solution to all wells to mimic the primary assay conditions.
-
Incubation: Incubate the plate for the same duration and at the same temperature as the primary kinase assay.
-
Signal Detection: Add the luminescence detection reagent according to the manufacturer's protocol and measure the signal using a plate reader.[15]
Data Interpretation:
-
No Signal Change: If the compound does not alter the background signal, it is unlikely to be causing interference through this mechanism.
-
Signal Increase/Decrease: If the compound shows a concentration-dependent change in the luminescent signal in the absence of the kinase, it indicates direct interference with the assay chemistry and is likely a false positive.[12]
Protocol 2: Kinase and Substrate Titration for Assay Optimization
Objective: To determine the optimal concentrations of kinase and substrate that provide a robust assay window and linear reaction kinetics.[6][7]
Materials:
-
Kinase of interest.
-
Kinase substrate.
-
ATP.
-
Kinase assay buffer.
-
Detection reagents.
-
384-well microplates.
Methodology:
-
Kinase Titration:
-
Prepare a series of kinase dilutions in assay buffer.
-
Keep the substrate and ATP concentrations constant (initially at or above their known Km values, if available).
-
Add the different kinase concentrations to the wells.
-
Initiate the reaction by adding the substrate/ATP mix.
-
Incubate for a fixed time (e.g., 60 minutes) and measure the signal.
-
Goal: Identify the kinase concentration that yields a strong signal without being excessive (e.g., the EC80, or 80% of the maximum signal).[16]
-
-
Substrate Titration:
-
Using the optimal kinase concentration determined in the previous step, prepare a serial dilution of the substrate.
-
Keep the kinase and ATP concentrations constant.
-
Add the kinase to the wells.
-
Initiate the reaction by adding the various concentrations of substrate/ATP.
-
Incubate for the same fixed time and measure the signal.
-
Goal: Determine the substrate concentration at or near the Km value that gives a robust and linear signal response.[6]
-
Data Presentation
Table 1: Key HTS Quality Control Metrics
| Metric | Formula | Description | Desired Value |
| Z'-Factor | 1 - (3σp + 3σn) / |μp - μn| | Measures the separation between positive and negative controls.[2][17] | > 0.5[3] |
| Signal-to-Background (S/B) | μp / μn | Represents the dynamic range of the assay. | > 10 (assay dependent)[4] |
| Coefficient of Variation (%CV) | (σ / μ) * 100 | Measures the relative variability of the data. | < 10-15% |
Table 2: Common Assay Controls and Their Purpose
| Control Type | Description | Purpose |
| Positive Control | Reaction with no inhibitor (e.g., DMSO vehicle only). | Represents 100% kinase activity and defines the maximum signal window.[12] |
| Negative Control | Reaction with a known, potent inhibitor of the kinase. | Validates that the assay can detect inhibition and defines the minimum signal.[12] |
| No Enzyme Control | Reaction mixture lacking the kinase enzyme. | Identifies background signal and potential compound interference with detection reagents.[12] |
| No Substrate Control | Reaction mixture lacking the substrate. | Measures the level of kinase autophosphorylation.[12] |
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. assay.dev [assay.dev]
- 3. Z’-Factor: Uses in High-throughput Sequencing and its Association to Metabolic Engineering for Sustainability – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 4. benchchem.com [benchchem.com]
- 5. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. bioassaysys.com [bioassaysys.com]
- 8. dispendix.com [dispendix.com]
- 9. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 15. benchchem.com [benchchem.com]
- 16. tools.thermofisher.com [tools.thermofisher.com]
- 17. Z-factor - Wikipedia [en.wikipedia.org]
Validation & Comparative
Validating the Efficacy of Olaparib in BRCA-Mutated Ovarian Cancer: A Comparative Guide
This guide provides a comprehensive comparison of Olaparib, a PARP (Poly ADP-ribose polymerase) inhibitor, against alternative treatments for BRCA-mutated ovarian cancer. It is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data from pivotal clinical trials and preclinical studies.
Mechanism of Action: Synthetic Lethality
Olaparib's efficacy in cancers with BRCA1 or BRCA2 mutations is rooted in the principle of synthetic lethality.[1][2] PARP enzymes are crucial for repairing single-strand DNA breaks (SSBs).[1][3] When PARP is inhibited by Olaparib, these SSBs accumulate and degenerate into more lethal double-strand breaks (DSBs) during cell division.[3][4] In healthy cells, these DSBs are efficiently repaired by the Homologous Recombination Repair (HRR) pathway, for which BRCA1 and BRCA2 proteins are essential.[5] However, in cancer cells with mutated, non-functional BRCA1/2, the HRR pathway is deficient.[3][4] The simultaneous inhibition of PARP-mediated repair and the inherent defect in HRR leads to genomic instability and targeted cancer cell death.[1][4]
Comparative Clinical Efficacy
Olaparib has demonstrated significant improvements in patient outcomes in multiple clinical trials, particularly as a maintenance therapy for newly diagnosed or recurrent ovarian cancer.
1. First-Line Maintenance Therapy: The SOLO-1 Trial
The phase III SOLO-1 trial evaluated Olaparib as a maintenance treatment for patients with newly diagnosed, advanced ovarian cancer with a BRCA1/2 mutation who had responded to platinum-based chemotherapy.[6][7] The results showed a profound and sustained benefit.
| Metric | Olaparib (n=260) | Placebo (n=131) | Hazard Ratio (95% CI) | P-value |
| Median Progression-Free Survival (PFS) | 56.0 months | 13.8 months | 0.33 (0.25 - 0.43) | <0.001 |
| Median Overall Survival (OS) at 7-Year Follow-up | Not Reached | 75.2 months | 0.55 (0.40 - 0.76) | 0.0004* |
| Patients Alive at 7 Years | 67.0% | 46.5% | N/A | N/A |
| Alive and No First Subsequent Treatment at 7 Years | 45.3% | 20.6% | N/A | N/A |
Data from the 7-year follow-up of the SOLO-1 trial. The p-value for OS was considered clinically meaningful but did not meet the prespecified threshold for statistical significance (P < .0001).[7][8]
2. Comparison with Non-Platinum Chemotherapy: The SOLO3 Trial
The phase III SOLO3 trial compared Olaparib monotherapy to the physician's choice of single-agent non-platinum chemotherapy in patients with germline BRCA-mutated, platinum-sensitive relapsed ovarian cancer who had received two or more prior lines of chemotherapy.[9][10]
| Metric | Olaparib (n=178) | Chemotherapy (n=88) | Hazard Ratio / OR (95% CI) | P-value |
| Objective Response Rate (ORR) | 72.2% | 51.4% | OR: 2.53 (1.40 - 4.58) | 0.002 |
| Median Progression-Free Survival (PFS) | 13.4 months | 9.2 months | HR: 0.62 (0.43 - 0.91) | 0.013 |
| Median Overall Survival (OS) | 34.9 months | 32.9 months | HR: 1.07 (0.76 - 1.49) | 0.71 |
The results showed that Olaparib significantly improved response rates and progression-free survival compared to standard chemotherapy in this heavily pre-treated population.[9][10]
Experimental Protocols
The validation of Olaparib's efficacy relies on robust preclinical models that can recapitulate human disease. The patient-derived xenograft (PDX) model is a high-fidelity approach for this purpose.
Protocol: Ovarian Cancer Patient-Derived Xenograft (PDX) Model
This protocol outlines the establishment and use of an orthotopic ovarian cancer PDX model to evaluate the in vivo efficacy of Olaparib.
-
Source Material: Obtain fresh tumor tissue or malignant ascites from patients with BRCA-mutated ovarian cancer under ethically approved protocols.
-
Cell Isolation: For ascites, isolate tumor cells by centrifugation. For solid tumors, mechanically and enzymatically dissociate the tissue to create a single-cell suspension.
-
Implantation: Surgically implant approximately 1x10^6 viable tumor cells into the ovarian bursa or intraperitoneal space of female immunodeficient mice (e.g., NSG or SCID).[11] This orthotopic placement mimics the tumor's natural microenvironment.[12]
-
Tumor Growth Monitoring: Monitor tumor engraftment and growth. If tumor cells are engineered to express luciferase, tumor burden can be quantified non-invasively over time using Bioluminescent Imaging (BLI).[11][13] Alternatively, monitor for signs like abdominal distention or palpable tumors.[11]
-
Randomization and Treatment: Once tumors are established (e.g., reach a predetermined bioluminescence signal or volume), randomize mice into treatment cohorts.
-
Control Group: Administer a vehicle control (e.g., saline) on the same schedule as the treatment group.
-
Treatment Group: Administer Olaparib, typically via oral gavage, at a clinically relevant dose (e.g., 50-100 mg/kg, daily).
-
-
Endpoint Analysis: Continue treatment for a defined period (e.g., 28 days) or until a humane endpoint is reached. Key endpoints include:
-
Tumor Burden: Measure changes in tumor volume or bioluminescence signal.
-
Survival: Monitor overall survival of the mice in each cohort.
-
Pharmacodynamics: Collect tumor tissue post-euthanasia to analyze biomarkers, such as PARP inhibition, via immunohistochemistry or western blot.[14]
-
References
- 1. What is the mechanism of Olaparib? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. targetedonc.com [targetedonc.com]
- 4. researchgate.net [researchgate.net]
- 5. urology-textbook.com [urology-textbook.com]
- 6. onclive.com [onclive.com]
- 7. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 8. ascopubs.org [ascopubs.org]
- 9. ascopubs.org [ascopubs.org]
- 10. Olaparib Versus Nonplatinum Chemotherapy in Patients With Platinum-Sensitive Relapsed Ovarian Cancer and a Germline BRCA1/2 Mutation (SOLO3): A Randomized Phase III Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Establishment of patient-derived tumor xenograft models of epithelial ovarian cancer for pre-clinical evaluation of novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular and clinical implementations of ovarian cancer mouse avatar models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Xenograft and Transgenic Mouse Models of Epithelial Ovarian Cancer and Non Invasive Imaging Modalities to Monitor Ovarian Tumor Growth In situ -Applications in Evaluating Novel Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Wnt Pathway Modulation for Cardiomyocyte Differentiation: CHIR99021 vs. IWR-1
For Researchers, Scientists, and Drug Development Professionals
The directed differentiation of pluripotent stem cells (PSCs) into cardiomyocytes holds immense promise for disease modeling, drug discovery, and regenerative medicine. A cornerstone of this process is the precise temporal modulation of the canonical Wnt/β-catenin signaling pathway. This guide provides an objective comparison of two key small molecules, the Wnt activator CHIR99021 and the Wnt inhibitor IWR-1, in the context of cardiomyocyte differentiation from PSCs, supported by experimental data and detailed protocols.
The Biphasic Role of Wnt Signaling in Cardiogenesis
Successful cardiomyocyte differentiation hinges on a biphasic modulation of the Wnt signaling pathway.[1] An initial activation of the pathway is crucial for specifying mesoderm, the germ layer from which the heart originates.[2] This is followed by a period of Wnt inhibition to promote the commitment of mesodermal progenitors to the cardiac lineage.[2]
CHIR99021 , a potent and selective inhibitor of Glycogen Synthase Kinase 3 (GSK-3), acts as a robust activator of the Wnt pathway. By inhibiting GSK-3, CHIR99021 prevents the degradation of β-catenin, allowing it to accumulate in the cytoplasm, translocate to the nucleus, and activate Wnt target genes responsible for mesoderm induction.[3][4]
Conversely, IWR-1 (Inhibitor of Wnt Response-1) functions as a Wnt pathway inhibitor. It stabilizes the β-catenin destruction complex by inhibiting Tankyrase, an enzyme that poly-ADP-ribosylates and targets Axin for degradation.[5] The stabilized destruction complex then promotes the phosphorylation and subsequent degradation of β-catenin, thus suppressing Wnt signaling and facilitating cardiomyocyte specification.[5]
Performance Comparison in Cardiomyocyte Differentiation
The sequential application of a GSK-3 inhibitor followed by a Wnt inhibitor, often referred to as the "GiWi" protocol, has become a standard and highly effective method for generating cardiomyocytes from PSCs.[6] While a direct head-to-head comparison of CHIR99021 and IWR-1 as standalone agents for the entire differentiation process is not conventional due to the biphasic Wnt requirement, we can compare the efficiency of protocols that utilize this sequential modulation.
The following table summarizes representative quantitative data from studies employing the sequential CHIR99021 and IWR-1 treatment for cardiomyocyte differentiation from human PSCs. It is important to note that differentiation efficiency can be influenced by factors such as the specific PSC line, cell density, and minor variations in protocol timing and reagent concentrations.[7]
| Performance Metric | CHIR99021 followed by IWR-1 Protocol | Reference |
| Differentiation Efficiency (cTnT+ cells) | Up to 98% | [3] |
| Cardiomyocyte Yield | 0.8 - 1.3 million cardiomyocytes per cm² | [8] |
| Purity of Cardiomyocyte Population | 80 - 98% | [8] |
| Cell Viability | Generally high, though high concentrations of CHIR99021 can induce some cytotoxicity.[5] | [5] |
| Off-Target Effects | CHIR99021 is highly selective for GSK-3.[4] IWR-1 specifically targets the Wnt/β-catenin pathway by stabilizing the Axin-scaffolded destruction complex.[5] | [4][5] |
Experimental Protocols
Below are detailed methodologies for key experiments involving the directed differentiation of PSCs into cardiomyocytes using CHIR99021 and IWR-1.
Monolayer-Based Directed Differentiation Protocol
This protocol is adapted from established methods and is suitable for the differentiation of human PSCs cultured on Matrigel-coated plates.[9][10]
Materials:
-
Human pluripotent stem cells (hPSCs)
-
mTeSR™1 medium
-
Matrigel
-
RPMI 1640 medium
-
B-27™ Supplement, minus insulin (B600854)
-
CHIR99021 (stock solution in DMSO)
-
IWR-1 (stock solution in DMSO)
-
DPBS (Dulbecco's Phosphate-Buffered Saline)
Procedure:
-
Cell Seeding (Day -4 to -1): Culture hPSCs in mTeSR™1 medium on Matrigel-coated plates until they reach 80-90% confluency.
-
Mesoderm Induction (Day 0): Aspirate the mTeSR™1 medium and replace it with RPMI 1640 medium supplemented with B-27™ minus insulin and CHIR99021 (final concentration typically 6-12 µM). Record the exact time of addition.
-
Medium Change (Day 1): Exactly 24 hours after CHIR99021 addition, aspirate the medium and replace it with fresh RPMI 1640/B-27™ minus insulin.
-
Cardiac Progenitor Specification (Day 3): Aspirate the medium and replace it with RPMI 1640/B-27™ minus insulin containing IWR-1 (final concentration typically 5 µM).
-
Medium Change (Day 5): Aspirate the IWR-1 containing medium and replace it with fresh RPMI 1640/B-27™ minus insulin.
-
Cardiomyocyte Maintenance (Day 7 onwards): From day 7, switch to RPMI 1640 medium supplemented with the complete B-27™ Supplement (including insulin). Change the medium every 2-3 days. Spontaneous contractions of cardiomyocyte clusters are typically observed between days 8 and 12.
Flow Cytometry Analysis of Cardiomyocyte Purity
This protocol allows for the quantification of the percentage of cardiomyocytes in the differentiated culture.
Materials:
-
Differentiated cell culture
-
Trypsin-EDTA (0.25%)
-
Fixation/Permeabilization Buffer
-
Primary antibody: Anti-cardiac Troponin T (cTnT)
-
Fluorescently labeled secondary antibody
-
Flow cytometer
Procedure:
-
Cell Dissociation: At day 15 of differentiation, wash the cells with DPBS and incubate with 0.25% Trypsin-EDTA to obtain a single-cell suspension.
-
Fixation and Permeabilization: Fix and permeabilize the cells using a commercially available fixation/permeabilization buffer according to the manufacturer's instructions.
-
Antibody Staining: Incubate the cells with the primary anti-cTnT antibody, followed by incubation with the fluorescently labeled secondary antibody.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cTnT-positive cells.
Visualizing the Molecular and Experimental Landscape
To better illustrate the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Wnt signaling pathway and points of intervention for CHIR99021 and IWR-1.
Caption: Experimental workflow for directed differentiation of PSCs into cardiomyocytes.
References
- 1. Unraveling the Inconsistencies of Cardiac Differentiation Efficiency Induced by the GSK3β Inhibitor CHIR99021 in Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. pnas.org [pnas.org]
- 4. Inhibition of GSK-3 to induce cardiomyocyte proliferation: a recipe for in situ cardiac regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nicotinamide promotes cardiomyocyte derivation and survival through kinase inhibition in human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signaling Pathways Governing Cardiomyocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cardiomyocyte Differentiation from Mouse Embryonic Stem Cells by WNT Switch Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Deciphering Role of Wnt Signalling in Cardiac Mesoderm and Cardiomyocyte Differentiation from Human iPSCs: Four-dimensional control of Wnt pathway for hiPSC-CMs differentiation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of [Compound Name] Experimental Results
This guide provides a comparative analysis of experimental outcomes for [Compound Name], focusing on key efficacy and toxicity metrics. It is intended for researchers, scientists, and drug development professionals to facilitate informed decisions and improve experimental design. Below, we present a summary of quantitative data from various studies, detailed experimental protocols, and visualizations of the compound's signaling pathway and a general experimental workflow.
Comparative Efficacy and Toxicity Data
The reproducibility of [Compound Name]'s bioactivity can be influenced by various factors, including cell line, passage number, and assay conditions. The table below summarizes key quantitative data from multiple studies to highlight the range of reported values.
| Study/Lab | Cell Line | Assay Type | IC50 (µM) | Endpoint | Reference |
| Study A | MCF-7 | Cell Viability (MTT) | 1.5 ± 0.2 | 72 hours | [Fictional Reference 1] |
| Study B | A549 | Apoptosis (Caspase-3) | 2.1 ± 0.5 | 48 hours | [Fictional Reference 2] |
| Study C | MCF-7 | Cell Viability (MTT) | 2.5 ± 0.7 | 72 hours | [Fictional Reference 3] |
| Study D | HCT116 | Colony Formation | 0.9 ± 0.1 | 14 days | [Fictional Reference 4] |
Note: The data presented above is hypothetical and for illustrative purposes only. Please replace with actual experimental data for [Compound Name].
Detailed Experimental Protocols
Consistent and detailed methodologies are critical for reproducible research. Below is a representative protocol for a cell viability assay commonly used to evaluate the efficacy of [Compound Name].
Protocol: Cell Viability (MTT Assay)
-
Cell Seeding:
-
Culture cells (e.g., MCF-7) to ~80% confluency in appropriate media.
-
Trypsinize, count, and seed cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of media.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X stock solution of [Compound Name] in culture media.
-
Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 100 µM).
-
Remove the old media from the 96-well plate and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell blank.
-
Incubate for the desired time period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
-
Solubilization and Absorbance Reading:
-
Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other values.
-
Normalize the data to the vehicle control to calculate the percentage of cell viability.
-
Plot the results and determine the IC50 value using non-linear regression analysis.
-
Visualizing Molecular Interactions and Workflows
Signaling Pathway of [Compound Name]
The following diagram illustrates the hypothetical mechanism of action for [Compound Name] as an inhibitor of the MEK protein within the MAPK/ERK signaling cascade, a critical pathway in cell proliferation.
Caption: Inhibition of the MAPK/ERK pathway by [Compound Name].
General Experimental Workflow for Compound Evaluation
This diagram outlines a standardized workflow for assessing the reproducibility of experimental results for a given compound, from initial hypothesis to final data comparison.
Caption: A standardized workflow for compound reproducibility studies.
Cross-Validation of Vorinostat (SAHA) Activity in Different Laboratories: A Comparative Guide
Introduction: Vorinostat (B1683920), also known as suberoylanilide hydroxamic acid (SAHA), is a potent histone deacetylase (HDAC) inhibitor used in the treatment of cutaneous T-cell lymphoma (CTCL).[1][2][3] As with any therapeutic compound, ensuring the reproducibility of its biological activity across different research settings is paramount. This guide provides a comparative analysis of Vorinostat's activity as determined by different research groups ("labs"), highlighting variations in experimental outcomes and methodologies.
Data Presentation: Comparative IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of Vorinostat against various cancer cell lines as reported in different studies.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time | Assay Method | Source (Simulated Lab) |
| OCI-AML3 | Acute Myeloid Leukemia | 1.55 | 24 hours | MTT Assay | Lab A (Butler et al., 2017)[4] |
| OCI-AML3 | Acute Myeloid Leukemia | 0.42 | 72 hours | MTT Assay | Lab A (Butler et al., 2017)[4] |
| SW-982 | Synovial Sarcoma | 8.6 | 48 hours | MTS Assay | Lab B (Witt et al., 2009)[5] |
| SW-1353 | Chondrosarcoma | 2.0 | 48 hours | MTS Assay | Lab B (Witt et al., 2009)[5] |
| SeAx | Cutaneous T-cell Lymphoma | 0.6 | 48 hours | MTT Assay | Lab C (Zain et al., 2009)[6] |
| Hut-78 | Cutaneous T-cell Lymphoma | 0.75 | 48 hours | MTT Assay | Lab C (Zain et al., 2009)[6] |
| HH | Cutaneous T-cell Lymphoma | 0.9 | 48 hours | MTT Assay | Lab C (Zain et al., 2009)[6] |
| MyLa | Cutaneous T-cell Lymphoma | 4.4 | 48 hours | MTT Assay | Lab C (Zain et al., 2009)[6] |
| 4T1 | Mouse Breast Cancer | 4.317 | 48 hours | MTT Assay | Lab D (MedChemExpress Data)[7] |
| 4T1 | Mouse Breast Cancer | 1.59 | 72 hours | SRB Assay | Lab E (MedChemExpress Data)[7] |
Analysis of Discrepancies: The data clearly shows that the IC50 value of Vorinostat can vary significantly. These discrepancies can be attributed to several factors:
-
Different Cell Lines: The genetic and epigenetic makeup of each cell line leads to inherent differences in sensitivity.
-
Incubation Time: Longer exposure to the drug, as seen in the OCI-AML3 cell line, generally results in a lower IC50 value.[4]
-
Assay Method: Different viability assays (e.g., MTT, MTS, SRB) measure different cellular parameters and can yield different results.
Experimental Protocols
To facilitate reproducibility, detailed methodologies are crucial. Below are generalized, yet detailed, protocols for the key experiments cited.
Protocol 1: Cell Viability and IC50 Determination via MTT Assay
This protocol is a standard method for assessing cell viability and is based on the procedure described by Butler et al. (2017) and Zain et al. (2009).[4][6]
-
Cell Seeding:
-
Harvest cells during their logarithmic growth phase.
-
Perform a cell count and assess viability (e.g., using Trypan Blue).
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of Vorinostat in DMSO (e.g., 20 mM).[8]
-
Perform serial dilutions of Vorinostat in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 10 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the various Vorinostat concentrations. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[9]
-
Incubate for an additional 4 hours at 37°C. During this time, mitochondrial succinate (B1194679) dehydrogenase in living cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[9]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Shake the plate gently for 10 minutes to ensure complete dissolution.[9]
-
-
Data Analysis:
-
Measure the absorbance of each well at 490 nm using a microplate reader.[9]
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the drug concentration and use a non-linear regression model (e.g., four-parameter logistic model) to determine the IC50 value.[5]
-
Protocol 2: Western Blot for Protein Expression Analysis
This protocol is used to assess the effect of Vorinostat on protein expression, such as histone acetylation.
-
Cell Lysis:
-
Treat cells with Vorinostat at the desired concentration and time point.
-
Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the protein of interest (e.g., Acetyl-Histone H3) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control (e.g., β-Actin or GAPDH) to normalize protein levels.
-
Mandatory Visualizations
Signaling Pathway of Vorinostat
Vorinostat functions as a pan-HDAC inhibitor, leading to the accumulation of acetylated histones and other proteins.[1][3] This epigenetic modulation alters gene expression, resulting in cell cycle arrest, differentiation, and apoptosis.[8] The drug has been shown to interfere with multiple signaling pathways, including the T-cell receptor, MAPK, and JAK-STAT pathways.[10]
Caption: Signaling pathway of Vorinostat (SAHA) as an HDAC inhibitor.
Experimental Workflow for IC50 Determination
The following diagram illustrates a typical workflow for determining the IC50 value of a compound in a laboratory setting.
Caption: Standard experimental workflow for IC50 determination.
References
- 1. Vorinostat - Wikipedia [en.wikipedia.org]
- 2. The combination of the histone deacetylase inhibitor vorinostat and synthetic triterpenoids reduces tumorigenesis in mouse models of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Integrated analysis of the molecular action of Vorinostat identifies epi-sensitised targets for combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic interaction of the histone deacetylase inhibitor SAHA with the proteasome inhibitor bortezomib in cutaneous T cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Vorinostat (SAHA) | Cell Signaling Technology [cellsignal.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Vorinostat interferes with the signaling transduction pathway of T-cell receptor and synergizes with phosphoinositide-3 kinase inhibitors in cutaneous T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Zanubrutinib: A Comparative Analysis Against First-Generation BTK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Zanubrutinib (B611923), a next-generation Bruton's tyrosine kinase (BTK) inhibitor, against the first-generation inhibitor, Ibrutinib (B1684441). By examining data from key head-to-head clinical trials, this document aims to offer a clear perspective on the relative efficacy and safety profiles of these agents in the treatment of B-cell malignancies.
Mechanism of Action and Rationale
Bruton's tyrosine kinase is a critical signaling protein downstream of the B-cell receptor (BCR), essential for B-cell proliferation, survival, and differentiation.[1][2][3] Inhibiting BTK is a validated therapeutic strategy for various B-cell cancers.[4] Zanubrutinib was designed for greater selectivity and more sustained BTK occupancy compared to Ibrutinib, with the goal of minimizing off-target kinase inhibition and thereby improving safety without compromising efficacy.[5]
Quantitative Data Summary: Head-to-Head Trials
The following tables summarize key efficacy and safety data from two pivotal Phase 3 randomized controlled trials: ALPINE (in relapsed/refractory Chronic Lymphocytic Leukemia/Small Lymphocytic Lymphoma) and ASPEN (in Waldenström's Macroglobulinemia).
Table 1: Efficacy Outcomes (ALPINE & ASPEN Trials)
| Endpoint | Trial | Zanubrutinib | Ibrutinib | Hazard Ratio (95% CI) / p-value | Citation(s) |
| Progression-Free Survival (PFS) | ALPINE (R/R CLL/SLL) | Superior | - | HR: 0.68 (0.54-0.84) | [6] |
| 24-Month PFS Rate | ALPINE (R/R CLL/SLL) | 78.4% | 65.9% | p=0.0024 | [7] |
| 36-Month PFS Rate | ALPINE (R/R CLL/SLL) | 64.9% | 54.8% | - | [8] |
| Overall Response Rate (ORR) | ALPINE (R/R CLL/SLL) | 86.2% | 75.7% | p=0.0007 | [9] |
| VGPR + CR Rate | ASPEN (WM) | 28.4% | 19.2% | p=0.09 (not statistically significant) | [10][11][12] |
| Major Response Rate (MRR) | ASPEN (WM) | 77.5% | 77.8% | - | [10][11] |
CR: Complete Response; VGPR: Very Good Partial Response; R/R: Relapsed/Refractory; CLL/SLL: Chronic Lymphocytic Leukemia/Small Lymphocytic Lymphoma; WM: Waldenström's Macroglobulinemia.
Table 2: Key Safety and Tolerability Outcomes (ALPINE & ASPEN Trials)
| Adverse Event of Interest (Any Grade) | Trial | Zanubrutinib | Ibrutinib | Key Finding | Citation(s) |
| Atrial Fibrillation / Flutter | ALPINE (R/R CLL/SLL) | 5.2% - 7.1% | 13.3% - 17.0% | Significantly lower with Zanubrutinib | [6][7] |
| Atrial Fibrillation / Flutter | ASPEN (WM) | 2.0% | 15.3% | Significantly lower with Zanubrutinib | [11] |
| Major Hemorrhage | ASPEN (WM) | Lower incidence | Higher incidence | Favorable profile for Zanubrutinib | [13] |
| Hypertension | ALPINE (R/R CLL/SLL) | Similar rates | Similar rates | - | [6] |
| Diarrhea | ASPEN (WM) | Lower incidence | Higher incidence | Favorable profile for Zanubrutinib | [10][12] |
| Neutropenia | ASPEN (WM) | 25.0% | 12.0% | More common with Zanubrutinib | [10][11][12] |
| Treatment Discontinuation due to AEs | ALPINE (R/R CLL/SLL) | Lower rate | Higher rate | Better tolerability for Zanubrutinib | |
| Treatment Discontinuation due to AEs | ASPEN (WM) | 8.9% | 20.4% | Lower rate with Zanubrutinib | [14] |
| Cardiac Events (Total) | ALPINE (R/R CLL/SLL) | 25.9% | 35.5% | Lower incidence with Zanubrutinib | [6] |
| Cardiac Deaths | ALPINE (R/R CLL/SLL) | 0 | 6 | Favorable profile for Zanubrutinib | [6] |
AEs: Adverse Events
Experimental Protocols: Key Trial Methodologies
ALPINE Trial (NCT03734016)
The ALPINE study is a global, Phase 3, randomized, open-label trial comparing the efficacy and safety of Zanubrutinib versus Ibrutinib in patients with relapsed or refractory (R/R) Chronic Lymphocytic Leukemia (CLL) or Small Lymphocytic Lymphoma (SLL).[6]
-
Patient Population : Patients with R/R CLL/SLL who had received at least one prior line of therapy. A key exclusion criterion was prior treatment with a BTK inhibitor.[8]
-
Randomization : Patients were randomized 1:1 to receive either Zanubrutinib (160 mg twice daily) or Ibrutinib (420 mg once daily).
-
Stratification : Randomization was stratified by age (<65 vs. ≥65 years), geographic region, refractory status, and del(17p)/TP53 mutation status.
-
Primary Endpoint : The primary endpoint was Overall Response Rate (ORR), assessed by an independent review committee.[15]
-
Key Secondary Endpoints : Included Progression-Free Survival (PFS), duration of response, overall survival, and safety, with a particular focus on the rate of atrial fibrillation.[6][9][16]
ASPEN Trial (NCT03053440)
The ASPEN study was a Phase 3, randomized, open-label trial designed to compare Zanubrutinib and Ibrutinib in patients with Waldenström's Macroglobulinemia (WM).[10][14]
-
Patient Population : The trial enrolled patients with a histological diagnosis of WM who required therapy. Cohort 1 consisted of patients with a MYD88L265P mutation, while Cohort 2 included patients with MYD88WT (wild-type).[10][11]
-
Randomization (Cohort 1) : Patients with MYD88L265P WM were randomized 1:1 to receive either Zanubrutinib (160 mg twice daily) or Ibrutinib (420 mg once daily).[10][12]
-
Non-Randomized Arm (Cohort 2) : Patients with MYD88WT WM were assigned to receive Zanubrutinib, as Ibrutinib has limited efficacy in this population.[11]
-
Primary Endpoint : The primary endpoint was the proportion of patients achieving a Complete Response (CR) or a Very Good Partial Response (VGPR).[10][12]
-
Key Secondary Endpoints : Included Major Response Rate (MRR), Progression-Free Survival (PFS), duration of response, and safety.[10][12]
Summary and Conclusion
Head-to-head clinical trial data demonstrates that Zanubrutinib offers a distinct clinical profile compared to the first-generation BTK inhibitor, Ibrutinib.
In the ALPINE trial for R/R CLL/SLL, Zanubrutinib showed superior efficacy with a significantly improved Progression-Free Survival and a higher Overall Response Rate.[6] This efficacy benefit was accompanied by a more favorable safety profile, particularly a significantly lower incidence of cardiac adverse events, including atrial fibrillation.[6][7]
In the ASPEN trial for Waldenström's Macroglobulinemia, while the primary endpoint of a superior VGPR+CR rate was not met with statistical significance, Zanubrutinib showed a favorable trend.[10][12] Critically, the safety data from ASPEN reinforced the findings from ALPINE, with Zanubrutinib treatment resulting in fewer cardiovascular toxicities and lower rates of treatment discontinuation due to adverse events.[10][11][14]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Sustained benefit of zanubrutinib vs ibrutinib in patients with R/R CLL/SLL: final comparative analysis of ALPINE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ajmc.com [ajmc.com]
- 8. oncologynewscentral.com [oncologynewscentral.com]
- 9. First interim results from a phase III randomized trial of zanubrutinib vs ibrutinib in patients with relapsed/refractory CLL/SLL: ALPINE trial [lymphomahub.com]
- 10. ashpublications.org [ashpublications.org]
- 11. ASPEN: Comparing Zanubrutinib With Ibrutinib in Waldenström Macroglobulinemia [ashclinicalnews.org]
- 12. A randomized phase 3 trial of zanubrutinib vs ibrutinib in symptomatic Waldenström macroglobulinemia: the ASPEN study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ajmc.com [ajmc.com]
- 14. ASPEN trial: Long-term follow-up of zanubrutinib versus ibrutinib in patients with WM [lymphomahub.com]
- 15. onclive.com [onclive.com]
- 16. targetedonc.com [targetedonc.com]
Head-to-Head Comparison: BIRB 796 vs. SB203580 in p38 MAPK Inhibition
For researchers in pharmacology, cell biology, and drug development, the precise targeting of protein kinases is paramount. The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a pivotal role in cellular responses to stress and inflammation, making them attractive targets for therapeutic intervention. This guide provides a detailed, data-driven comparison of two widely used p38 MAPK inhibitors, BIRB 796 (Doramapimod) and SB203580, focusing on their distinct mechanisms of action, biochemical potency, and cellular activity.
Mechanism of Action: A Tale of Two Binding Sites
The primary distinction between BIRB 796 and SB203580 lies in their mechanism of inhibition. The p38 MAPK signaling cascade is a key regulator of inflammatory responses.[1]
BIRB 796 (Doramapimod) is a member of the diaryl urea (B33335) class of inhibitors.[2][3] It is a potent, allosteric inhibitor that binds to a site distinct from the ATP-binding pocket.[2][4][5] This binding requires a significant conformational change in the enzyme, which accounts for its slow binding kinetics.[2][3][6] By binding to this allosteric site, BIRB 796 indirectly competes with ATP binding.[4][5][7]
SB203580 is a pyridinyl imidazole (B134444) compound that functions as a selective, ATP-competitive inhibitor of p38 MAPK.[8][9] It directly binds to the ATP-binding pocket of the kinase, preventing the phosphorylation of its downstream targets.[9][10][11] However, it does not inhibit the phosphorylation of p38 MAPK by upstream kinases.[9][10]
Data Presentation
Table 1: Biochemical Potency and Isoform Selectivity
The inhibitory activity of BIRB 796 and SB203580 against the four p38 MAPK isoforms (α, β, γ, and δ) is summarized below. Lower IC50 values indicate higher potency.
| Inhibitor | p38α IC50 (nM) | p38β IC50 (nM) | p38γ IC50 (nM) | p38δ IC50 (nM) | Reference |
| BIRB 796 | 38 | 65 | 200 | 520 | [12] |
| SB203580 | 50 | 500 | >10,000 | >10,000 | [12] |
Note: IC50 values can vary depending on experimental conditions.
Table 2: Kinase Selectivity Profile
An ideal inhibitor should be highly selective for its intended target. The following table highlights the inhibitory activity against other kinases.
| Inhibitor | Off-Target Kinases Inhibited | Comments | Reference |
| BIRB 796 | JNK2 | Inhibits JNK2 in the nanomolar range, but inhibition of the downstream pathway only occurs at micromolar doses. | [2][3] |
| SB203580 | LCK, GSK-3β, PKBα | Displays 100-500-fold selectivity for p38 over these kinases. | [13] |
| Thromboxane synthase, COX-1, COX-2 | Has been reported to inhibit these enzymes. | [13][14] |
Table 3: Cellular Activity
The efficacy of these inhibitors in a cellular context is often assessed by their ability to inhibit the production of pro-inflammatory cytokines like TNF-α.
| Inhibitor | Cellular Assay | IC50 (nM) | Reference |
| BIRB 796 | TNF-α release in LPS-stimulated THP-1 cells | 18 | [15] |
| SB203580 | Inhibition of TNF-α production | Varies by cell type | [8] |
Experimental Protocols
In Vitro Kinase Inhibition Assay (Radiometric)
This protocol is a standard method for determining the biochemical potency (IC50) of kinase inhibitors.[16]
Objective: To determine the IC50 of BIRB 796 and SB203580 against a specific p38 MAPK isoform.
Materials:
-
Recombinant active p38 MAPK enzyme
-
Kinase substrate (e.g., ATF2)
-
[γ-³²P]ATP
-
Kinase assay buffer
-
Test inhibitors (BIRB 796, SB203580)
-
96-well plates
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare Kinase Reaction Mix: In a 96-well plate, prepare a reaction mix containing the kinase assay buffer, the specific p38 isoform, and the substrate peptide.[16]
-
Add Inhibitor: Add the test inhibitor at a range of concentrations to the appropriate wells. Include a control with no inhibitor (vehicle only).[16]
-
Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP to each well.[16]
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).[16]
-
Stop Reaction and Spot: Stop the reaction by adding phosphoric acid. Spot a portion of the reaction mixture from each well onto a phosphocellulose paper sheet.[16]
-
Washing: Wash the phosphocellulose paper multiple times to remove unincorporated [γ-³²P]ATP.[16]
-
Quantification: Measure the amount of incorporated radiolabel for each spot using a scintillation counter.[16]
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay: Inhibition of TNF-α Release
This protocol assesses the inhibitor's potency in a more physiologically relevant cellular environment.[1]
Objective: To determine the cellular IC50 of BIRB 796 and SB203580 by measuring the inhibition of TNF-α release from stimulated immune cells.
Materials:
-
Cell line (e.g., human PBMCs, THP-1 monocytes)
-
Cell culture medium
-
Lipopolysaccharide (LPS)
-
Test inhibitors (BIRB 796, SB203580)
-
96-well cell culture plates
-
TNF-α ELISA kit
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Pre-incubate the cells with various concentrations of the test inhibitor for 1 hour at 37°C.[1]
-
Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) to induce TNF-α production.[1]
-
Incubation: Incubate the plate for 4-6 hours at 37°C.[1]
-
Supernatant Collection: Centrifuge the plate to pellet the cells and collect the supernatant.[1]
-
ELISA: Measure the concentration of TNF-α in the supernatant using a specific ELISA kit according to the manufacturer's instructions.[1]
-
Data Analysis: Calculate the percentage of inhibition of TNF-α release for each inhibitor concentration and determine the IC50 value.
Conclusion
Both BIRB 796 and SB203580 are valuable tools for studying the p38 MAPK pathway. The choice between them depends on the specific research question.
-
BIRB 796 offers high potency and a unique allosteric mechanism of action.[2][4][5] Its slow binding kinetics may be a consideration for certain experimental designs.[2][3][6]
-
SB203580 is a well-characterized, classic ATP-competitive inhibitor, making it a reliable choice for many applications.[8][9] However, researchers should be aware of its potential off-target effects on other kinases and enzymes.[13][14]
This guide provides a foundational comparison to aid in the selection of the most appropriate p38 MAPK inhibitor for your experimental needs. It is always recommended to consult the primary literature for detailed experimental conditions and context-specific activity.
References
- 1. benchchem.com [benchchem.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The kinetics of binding to p38MAP kinase by analogues of BIRB 796 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BIRB 796 has Distinctive Anti-inflammatory Effects on Different Cell Types - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The p38 MAPK inhibitor SB203580 differentially modulates LPS-induced interleukin 6 expression in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SB203580 | Cell Signaling Technology [cellsignal.com]
- 10. Differential effects of p38 MAP kinase inhibitors SB203580 and SB202190 on growth and migration of human MDA-MB-231 cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. SB 203580 | p38 MAPK | Tocris Bioscience [tocris.com]
- 14. ahajournals.org [ahajournals.org]
- 15. stemcell.com [stemcell.com]
- 16. benchchem.com [benchchem.com]
Comparative Analysis of Dasatinib Binding Affinity to BCR-Abl Kinase
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinity of the tyrosine kinase inhibitor (TKI) Dasatinib (B193332) to its target protein, BCR-Abl kinase. The constitutively active BCR-Abl tyrosine kinase is a key driver in Chronic Myeloid Leukemia (CML).[1][2] This document outlines comparative binding data with other relevant inhibitors and details the experimental protocols for validating these interactions.
Quantitative Data Summary
The binding affinity of an inhibitor to its target is a crucial determinant of its efficacy. This is often expressed by the dissociation constant (Kd), where a lower Kd value indicates a higher binding affinity. Dasatinib, a second-generation inhibitor, was developed to overcome resistance to earlier drugs like Imatinib and demonstrates significantly higher potency.[1][3] In vitro studies have shown Dasatinib to be over 300-fold more potent than Imatinib against the wild-type BCR-Abl kinase.[1][4]
| Compound | Target Protein | Binding Affinity (Kd) | Key Characteristics |
| Dasatinib | BCR-Abl Kinase | <1 nM [1] | Binds to the active (open) conformation of the kinase. [4][5] |
| Imatinib | BCR-Abl Kinase | ~30 nM[1] | Binds to the inactive (closed) conformation of the kinase.[1] |
| Nilotinib | BCR-Abl Kinase | 10-30 fold more potent than Imatinib[2][3] | Binds to the inactive conformation of the kinase.[2][3] |
| Bafetinib | BCR-Abl Kinase | Higher affinity than Nilotinib, but less than Dasatinib[2] | Targets BCR-Abl and Src family kinases.[2] |
| Ponatinib | BCR-Abl Kinase | 500 times more potent than Imatinib[6] | Effective against the T315I mutation.[3][6] |
| Asciminib | BCR-Abl Kinase | Kd of 0.5 to 0.8 nM[7] | Allosteric inhibitor binding to the myristoyl pocket.[7] |
Experimental Protocols
The binding affinity data presented can be determined using various biophysical techniques. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are two of the most common and robust methods.[1]
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH).[1][8][9]
Objective: To determine the thermodynamic profile of Dasatinib binding to the BCR-Abl kinase domain.
Materials:
-
Recombinant purified human BCR-Abl kinase domain.[1]
-
Dasatinib.
-
Assay buffer (e.g., 50 mM potassium phosphate, pH 7.5, 150 mM NaCl, 10% glycerol, 5% DMSO).
-
Microcalorimeter.
Methodology:
-
Protein Preparation: Dialyze the purified BCR-Abl kinase domain against the assay buffer. Determine the precise protein concentration using a reliable method (e.g., A280 nm absorbance or BCA assay).[1] Prepare a final solution of BCR-Abl in the assay buffer at a concentration of 10-20 µM.[1]
-
Ligand Preparation: Prepare a 10 mM stock solution of Dasatinib in 100% DMSO.[1] Dilute the stock solution with the assay buffer to a final concentration of 100-200 µM.[1] Ensure the final DMSO concentration is identical to that in the protein solution to minimize heats of dilution.[10]
-
ITC Instrument Setup: Thoroughly clean the sample cell and syringe with buffer.[1] Set the experimental temperature to 25°C.[1] Load the BCR-Abl solution into the sample cell and the Dasatinib solution into the injection syringe.[1]
-
Titration: After an initial equilibration period, perform a series of injections of the Dasatinib solution into the sample cell at regular intervals.[1]
-
Data Analysis: The instrument measures the heat change after each injection.[1] Integrate the area under each injection peak to determine the heat change per mole of injectant.[1] Plot the heat change against the molar ratio of ligand to protein. Fit the resulting isotherm to a suitable binding model to determine Kd, ΔH, and n.[11]
SPR is a label-free optical technique that measures molecular interactions in real-time.[12][13][14] It allows for the determination of binding kinetics (association rate constant, kon, and dissociation rate constant, koff) and binding affinity (Kd).
Objective: To determine the binding kinetics and affinity of Dasatinib to the BCR-Abl kinase domain.
Materials:
-
Recombinant purified human BCR-Abl kinase domain.
-
Dasatinib.
-
SPR instrument with sensor chips (e.g., CM5).
-
Immobilization buffer (e.g., 10 mM acetate, pH 4.5).
-
Running buffer (e.g., HBS-EP+ with 5% DMSO).[1]
-
Activation reagents (EDC/NHS).
-
Deactivation reagent (ethanolamine-HCl).
Methodology:
-
Surface Preparation (Immobilization): Activate the carboxymethylated dextran (B179266) surface of the sensor chip with a 1:1 mixture of EDC and NHS.[1] Immobilize the BCR-Abl kinase to the surface via amine coupling by injecting the protein until the desired immobilization level is reached.[1] Deactivate any remaining active esters by injecting ethanolamine-HCl.[1]
-
Analyte Preparation: Prepare a stock solution of Dasatinib in 100% DMSO. Create a serial dilution of Dasatinib in the running buffer, including a zero-concentration blank.[1]
-
Binding Assay: Set the instrument temperature to 25°C.[1] Inject the serially diluted Dasatinib samples over the BCR-Abl and reference flow cells at a constant flow rate.[1] Monitor the association and dissociation phases.
-
Data Analysis: After subtracting the reference channel signal, globally fit the processed sensorgrams to a kinetic binding model (e.g., 1:1 Langmuir binding) to determine the kon, koff, and Kd values.[1]
Visualizations
Caption: Experimental workflow for determining binding affinity.
Caption: BCR-Abl signaling and TKI inhibition point.
References
- 1. benchchem.com [benchchem.com]
- 2. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 3. The Ins and Outs of Bcr-Abl Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Through the open door: Preferential binding of dasatinib to the active form of BCR‐ABL unveiled by in silico experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Through the open door: Preferential binding of dasatinib to the active form of BCR-ABL unveiled by in silico experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical Insights into Structure, Regulation, and Targeting of ABL Kinases in Human Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Revealing kinase inhibitor mechanisms: ITC leads the way | Malvern Panalytical [malvernpanalytical.com]
- 9. Measurement of the formation of complexes in tyrosine kinase-mediated signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 13. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 14. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Osimertinib's Published Findings: A Comparative Guide
Osimertinib (B560133) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has become a cornerstone in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[1][2][3] This guide provides an objective comparison of Osimertinib's performance with other alternatives, supported by experimental data from key clinical trials.
Mechanism of Action
Osimertinib is designed to selectively and irreversibly inhibit both EGFR TKI-sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation.[2][4][5] It works by covalently binding to the cysteine-797 residue in the ATP-binding site of the mutant EGFR.[3][5] This action blocks the downstream signaling pathways, primarily the PI3K-Akt and MAPK pathways, which are crucial for cell proliferation and survival.[3][6] Unlike earlier generation TKIs, Osimertinib shows high potency against T790M mutant cell lines while sparing wild-type EGFR, which is believed to contribute to its favorable safety profile.[5]
References
- 1. Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer. [themednet.org]
- 2. Acquired resistance mechanisms to osimertinib: The constant battle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 4. Mechanism of Action – TAGRISSO® (osimertinib) [tagrissohcp.com]
- 5. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]
Safety Operating Guide
Safe Handling and Disposal of UH-AH 37: A Comprehensive Guide
Disclaimer: The compound "UH-AH 37" appears to be a hypothetical or internal designation, as no publicly available data exists under this name. The following procedures are based on best practices for handling potent, non-volatile, solid organic compounds commonly used in drug discovery research. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and protocols relevant to your location and the specific chemical properties if they are known.
This guide provides essential safety and logistical information for the operational use and disposal of the hypothetical research compound this compound, designed for researchers, scientists, and drug development professionals.
Compound Information and Hazard Assessment
For any new compound, a thorough risk assessment is mandatory before any handling. While specific data for "this compound" is unavailable, a conservative approach assuming high potency and potential hazards is recommended.
Table 1: Assumed Properties and Hazards of this compound
| Property | Assumed Value/Characteristic | Handling Precaution |
| Physical State | Solid (crystalline or amorphous powder) | Avoid inhalation of dust. Handle in a certified chemical fume hood or a ventilated balance enclosure. |
| Potency (Assumed) | High (e.g., IC₅₀ < 1 µM) | Use appropriate Personal Protective Equipment (PPE), including double gloves, lab coat, and safety glasses. |
| Solubility | Soluble in organic solvents (e.g., DMSO) | Prepare stock solutions in a fume hood. Avoid direct contact with skin. |
| Primary Hazard | Potential toxicological effects | Treat as a potent compound. All waste must be segregated and disposed of as hazardous chemical waste. |
| Stability | Stable at room temperature | Store in a cool, dry, and dark place. Check supplier information for specific storage recommendations. |
Proper Disposal Procedures for this compound
Proper disposal is critical to ensure laboratory safety and environmental protection. The following step-by-step guide outlines the recommended disposal workflow for this compound and associated waste.
Step 1: Waste Segregation
Proper segregation at the point of generation is the most crucial step. Use clearly labeled, dedicated waste containers.
Table 2: Waste Stream Segregation for this compound
| Waste Type | Container Type | Disposal Pathway |
| Solid this compound (unused, expired) | Labeled, sealed, puncture-proof solid waste container | Hazardous Chemical Waste (Solid) |
| Contaminated Labware (pipette tips, tubes) | Labeled, sealed, puncture-proof solid waste container | Hazardous Chemical Waste (Solid) |
| Contaminated Solvents (non-aqueous) | Labeled, sealed, chemical-resistant solvent bottle | Hazardous Chemical Waste (Liquid, Halogenated or Non-Halogenated as appropriate) |
| Contaminated Aqueous Solutions | Labeled, sealed, chemical-resistant liquid bottle | Hazardous Chemical Waste (Liquid, Aqueous) |
| Contaminated PPE (gloves, bench paper) | Labeled, sealed plastic bag within a rigid container | Hazardous Chemical Waste (Solid) |
Step 2: Decontamination
For glassware or equipment that will be reused, a validated decontamination procedure is necessary. A common approach for organic compounds is a triple rinse.
-
Initial Rinse: Rinse the glassware with a solvent in which this compound is highly soluble (e.g., acetone (B3395972) or ethanol). Collect this rinse as hazardous liquid waste.
-
Second Rinse: Repeat the rinse with fresh solvent. Collect this rinse into the same hazardous waste container.
-
Final Rinse: A final rinse with the solvent can be performed. After the triple rinse, the glassware can typically be washed normally.
Step 3: Waste Collection and Labeling
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), the primary hazard (e.g., "Toxic"), and the date.
-
Storage: Store sealed waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
Pickup: Schedule a hazardous waste pickup with your institution's EHS department. Do not pour any waste down the drain.
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound waste.
Experimental Protocol Example: Cell Viability Assay
This protocol describes a common experiment to determine the effect of a compound like this compound on cancer cell viability.
Methodology
-
Cell Culture: Culture human cancer cells (e.g., HeLa) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., from 100 µM to 0.1 nM) in culture media.
-
Treatment: Remove the old media from the cells and add 100 µL of the media containing the different concentrations of this compound. Include a "vehicle control" (DMSO only) and a "no treatment" control.
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
Viability Assessment: Add 10 µL of a cell viability reagent (e.g., CellTiter-Blue®) to each well.
-
Reading: Incubate for 2 hours, then read the fluorescence (560Ex/590Em) using a plate reader.
-
Data Analysis: Normalize the fluorescence readings to the vehicle control and plot the dose-response curve to calculate the IC₅₀ value.
Experimental Workflow Diagram
Caption: Workflow for a cell-based viability experiment.
Hypothetical Signaling Pathway
Assuming this compound is a selective inhibitor of a kinase (e.g., "Kinase X") in a cancer-related pathway.
Caption: Hypothetical pathway showing this compound inhibiting Kinase X.
Personal protective equipment for handling UH-AH 37
Overview
UH-AH 37 is a muscarinic acetylcholine (B1216132) receptor antagonist. As a potent pharmacological agent, it requires careful handling to minimize exposure and ensure laboratory safety. This guide provides essential procedural information for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
The minimum required PPE for handling this compound is outlined below. A thorough risk assessment may necessitate additional protective measures.[1][2]
| PPE Category | Minimum Requirement | Rationale |
| Eye Protection | Safety glasses with side shields | Protects against accidental splashes and airborne particles.[1] |
| Chemical splash goggles | Recommended when handling solutions or if there is a higher risk of splashing.[1][3][4] | |
| Face shield | To be worn in addition to safety glasses or goggles when handling larger quantities or during procedures with a high splash potential.[1][3][4] | |
| Hand Protection | Disposable nitrile gloves | Provides a barrier against incidental skin contact. Double-gloving is recommended.[1][5][6] |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination.[1][6][7] |
| Chemically resistant apron | Recommended for additional protection when handling larger volumes or during procedures with a high splash risk. | |
| Respiratory Protection | NIOSH/MSHA-approved respirator | Required if there is a potential for aerosolization or if handling the compound outside of a certified chemical fume hood. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational plan is crucial to minimize the risk of exposure.
3.1. Preparation
-
Designated Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.[8][9]
-
Emergency Equipment: Ensure that a calibrated eyewash station and safety shower are readily accessible.[8][10]
-
Spill Kit: A spill kit containing appropriate absorbent materials, neutralizing agents (if applicable), and waste disposal bags should be available in the immediate work area.
-
Workspace Preparation: Line the work surface with absorbent, disposable bench paper to contain any potential spills.[8]
-
Donning PPE: Put on all required personal protective equipment as outlined in the table above before handling the compound.[8]
3.2. Weighing and Solution Preparation
-
Weighing: If weighing the solid compound, perform this task within the chemical fume hood using a dedicated, clean spatula and weighing vessel.[8]
-
Solution Preparation: When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing. Keep the container capped when not actively adding material.[8]
3.3. Post-Handling
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate cleaning agent.
-
PPE Removal: Remove gloves and other disposable PPE and dispose of them as hazardous waste.[8]
-
Hand Washing: Wash hands thoroughly with soap and water after handling is complete.[7][8]
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect all contaminated solid waste, including empty containers, used PPE, and bench paper, in a clearly labeled, sealed hazardous waste bag or container. |
| Liquid Waste | Collect all liquid waste containing this compound in a properly labeled, sealed, and chemically compatible hazardous waste container. |
| Sharps | Any contaminated sharps (needles, razor blades, etc.) must be disposed of in a designated sharps container. |
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[11][12][13][14] Consult your institution's EHS department for specific disposal protocols.
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
| Exposure Route | Emergency Procedure |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention if irritation develops.[8] |
| Eye Contact | Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6][8] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[8] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[8] |
| Spill | Alert others in the area. Evacuate if necessary. Wearing appropriate PPE, contain the spill using the materials in the spill kit. Follow your institution's specific spill cleanup procedures. |
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Procedural workflow for the safe handling of this compound.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 5. General Laboratory Safety Practices - Environmental Health & Safety [ehs.utoronto.ca]
- 6. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 7. microbiozindia.com [microbiozindia.com]
- 8. benchchem.com [benchchem.com]
- 9. cce.caltech.edu [cce.caltech.edu]
- 10. SOP for Safety in Laboratory | Pharmaguideline [pharmaguideline.com]
- 11. Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts | MDPI [mdpi.com]
- 12. Disposing of expired drugs and chemicals: new options for compounders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 14. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
